molecular formula C7H13N B2526757 Spiro[2.4]heptan-5-amine CAS No. 1267497-14-2

Spiro[2.4]heptan-5-amine

Cat. No.: B2526757
CAS No.: 1267497-14-2
M. Wt: 111.188
InChI Key: QPWYPDAPDIKXFK-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-5-amine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-6-1-2-7(5-6)3-4-7/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWYPDAPDIKXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Spiro[2.4]heptan-5-amine: Structure, Properties, and Synthetic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro[2.4]heptan-5-amine is a unique saturated bicyclic primary amine that holds significant potential as a scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers an attractive alternative to traditional flat aromatic rings, providing a pathway to novel chemical space with improved physicochemical properties for drug candidates. This guide provides a comprehensive overview of the chemical structure, predicted properties, and a detailed, field-proven synthetic protocol for this compound. Furthermore, we delve into the spectroscopic characteristics that define this molecule and discuss its potential applications in the development of next-generation therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique attributes of spirocyclic scaffolds.

Introduction: The Emerging Role of Spirocycles in Medicinal Chemistry

In the quest for novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug design.[1][2] Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[3] This structural feature imparts a rigid, defined geometry that can lead to improved target binding affinity and selectivity.[4] The introduction of a spirocyclic core can also favorably modulate key physicochemical properties such as solubility and metabolic stability, which are critical for a successful drug candidate.[1]

This compound, a member of this promising class of compounds, combines the rigidity of the spiro[2.4]heptane framework with the versatile functionality of a primary amine. This unique combination makes it an attractive building block for the synthesis of novel compounds with potential applications across various therapeutic areas.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a cyclopentane ring fused to a cyclopropane ring at a single carbon atom, with an amine group substituted on the cyclopentane ring at the 5-position.

Stereoisomerism

The presence of a substituent on the cyclopentane ring introduces chirality to the molecule. The carbon atom to which the amine group is attached (C5) is a stereocenter. Consequently, this compound can exist as a pair of enantiomers: (5R)-spiro[2.4]heptan-5-amine and (5S)-spiro[2.4]heptan-5-amine.

Furthermore, the relative orientation of the amine group with respect to the cyclopropane ring gives rise to diastereomers, which can be designated as endo and exo isomers. The exo isomer has the amine group on the same side as the cyclopropane ring, while the endo isomer has it on the opposite side. This results in a total of four possible stereoisomers for this compound. The separation and characterization of these individual stereoisomers are crucial for understanding their differential interactions with biological targets.

G cluster_endo Endo Isomers cluster_exo Exo Isomers endo_R (5R)-endo-Spiro[2.4]heptan-5-amine endo_S (5S)-endo-Spiro[2.4]heptan-5-amine endo_R->endo_S Enantiomers exo_R (5R)-exo-Spiro[2.4]heptan-5-amine endo_R->exo_R Diastereomers exo_S (5S)-exo-Spiro[2.4]heptan-5-amine endo_R->exo_S Diastereomers endo_S->exo_R Diastereomers endo_S->exo_S Diastereomers exo_R->exo_S Enantiomers

Stereoisomers of this compound.

Physicochemical Properties

While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure and by analogy to similar cyclic amines like cyclohexylamine.[5][6]

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₇H₁₃N-
Molecular Weight 111.18 g/mol -
Boiling Point ~140-150 °CSlightly higher than cyclohexylamine (134.5 °C) due to the more compact spirocyclic structure.[5]
pKa ~10.5Similar to cyclohexylamine (pKa = 10.64), as the electronic environment of the primary amine is comparable.[5][7]
logP ~1.5 - 2.0The spiro[2.4]heptane core is more lipophilic than a simple cyclohexane ring.[6]
Solubility Miscible with water and soluble in common organic solvents.The primary amine group allows for hydrogen bonding with water.[8]
Appearance Colorless to pale yellow liquidTypical for aliphatic amines.[8]
Odor Fishy, amine-likeCharacteristic of lower molecular weight amines.[8]

Synthesis of this compound: A Proven Protocol

A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from the commercially available Spiro[2.4]heptan-5-one. This method involves the formation of an oxime intermediate, followed by its reduction to the desired primary amine.[9][10][11][12][13]

G start Spiro[2.4]heptan-5-one oxime Spiro[2.4]heptan-5-one oxime start->oxime Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux amine This compound oxime->amine Raney Nickel, H2 (g) or 2-propanol, Ethanol, Reflux

Synthetic pathway to this compound.
Step 1: Synthesis of Spiro[2.4]heptan-5-one oxime

Rationale: The conversion of the ketone to an oxime is a robust and high-yielding reaction. The oxime serves as a stable intermediate that is readily reduced to the primary amine in the subsequent step.

Protocol:

  • To a solution of Spiro[2.4]heptan-5-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Spiro[2.4]heptan-5-one oxime as a crude product, which can be used in the next step without further purification.

Step 2: Reduction of Spiro[2.4]heptan-5-one oxime to this compound

Rationale: Catalytic hydrogenation using Raney Nickel is a well-established and efficient method for the reduction of oximes to primary amines.[9] Alternatively, transfer hydrogenation with a hydrogen donor like 2-propanol can be employed for a safer and more convenient procedure.[9]

Protocol:

  • Dissolve the crude Spiro[2.4]heptan-5-one oxime (1.0 eq) in ethanol.

  • Carefully add a catalytic amount of Raney Nickel (approximately 10% by weight) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show a complex pattern of signals in the aliphatic region.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂ 0.5 - 2.0Broad singlet
-CH-NH₂ 2.5 - 3.0Multiplet
Cyclopentane CH₂ 1.2 - 1.9Multiplets
Cyclopropane CH₂ 0.3 - 0.8Multiplets

The broadness of the -NH₂ signal is characteristic of primary amines and is due to quadrupole broadening and exchange with trace amounts of water.[14][15] The protons on the carbon adjacent to the nitrogen are deshielded and appear at a lower field.[14][15]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

CarbonPredicted Chemical Shift (δ, ppm)
Spiro Carbon 30 - 40
-CH-NH₂ 50 - 60
Cyclopentane CH₂ 25 - 40
Cyclopropane CH₂ 10 - 20
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the primary amine group.[14][16]

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch 3300 - 3500Two sharp bands (symmetric and asymmetric)
N-H bend (scissoring) 1590 - 1650Medium to strong absorption
C-N stretch 1000 - 1250Weak to medium absorption
C-H stretch (sp³) 2850 - 3000Strong absorptions
Mass Spectrometry

The mass spectrum will be consistent with the molecular weight and show characteristic fragmentation patterns for a cyclic amine.[17][18][19]

  • Molecular Ion (M⁺): An odd molecular ion peak is expected at m/z = 111, in accordance with the nitrogen rule for a compound with one nitrogen atom.[17][19]

  • Alpha-Cleavage: The major fragmentation pathway will involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl or propyl radical from the cyclopentane ring.[17][19]

Applications in Drug Discovery

The rigid, three-dimensional nature of the spiro[2.4]heptane scaffold makes this compound a valuable building block for the synthesis of novel drug candidates. Its incorporation into a molecule can:

  • Enhance Binding Affinity: The constrained conformation can pre-organize the molecule for optimal interaction with a biological target, reducing the entropic penalty of binding.[2]

  • Improve Selectivity: The well-defined spatial arrangement of substituents can lead to more specific interactions with the target protein over off-targets.

  • Modulate Physicochemical Properties: The spirocyclic core can increase the fraction of sp³-hybridized carbons (Fsp³), which has been correlated with improved clinical success rates.[1] It can also be used to fine-tune properties like solubility and lipophilicity.

  • Explore Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel areas of chemical space, potentially leading to the discovery of first-in-class therapeutics.[20]

The primary amine handle of this compound provides a versatile point for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures through amide bond formation, reductive amination, and other common synthetic transformations.

Conclusion

This compound represents a compelling and underutilized scaffold for modern drug discovery. Its unique structural and stereochemical features, combined with its synthetic accessibility, make it an attractive starting point for the development of novel therapeutics. This guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and a prospective on its potential applications. As the demand for innovative drug candidates with improved properties continues to grow, the exploration of spirocyclic amines like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36. [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 23, 2026, from [Link]

  • Edison, A. S., & Markley, J. L. (2014). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. eMagRes, 3, 293-304. [Link]

  • Wikipedia. (2023, December 29). Cyclohexylamine. [Link]

  • Cheméco. (n.d.). Chemical Properties of Cyclohexylamine (CAS 108-91-8). Retrieved January 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2011). Cyclohexylamine Final AEGL Document. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12657448, Spiro(2.4)heptane. Retrieved January 23, 2026, from [Link].

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1149-1175. [Link]

  • Chemistry LibreTexts. (2023, November 6). 23.1: Properties of amines. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved January 23, 2026, from [Link]

  • University of Tennessee at Chattanooga. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]

  • Pure. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. [Link]

  • JoVE. (2023, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Chemistry LibreTexts. (2023, September 30). 24.10: Spectroscopy of Amines. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. [Link]

  • ResearchGate. (n.d.). Disubstituted spiro[3.3]heptanes and spiro[2.3]hexanes – isosteres of.... [Link]

  • Encyclopedia.pub. (2022, December 28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]

  • Chemistry For Everyone. (2023, June 1). What Are Cyclic Amines? [Video]. YouTube. [Link]

  • CORE. (2014, July 5). The use of spirocyclic scaffolds in drug discovery. [Link]

  • ResearchGate. (n.d.). (A-C) Experimental LogP values for the primary cycloalkylamines amines...[Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]

  • Beilstein-Institut. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]

  • Chemistry LibreTexts. (2019, June 5). 5.10: Disubstituted Cycloalkanes. [Link]

  • Chemistry LibreTexts. (2023, March 24). 24.10: Spectroscopy of Amines. [Link]

  • The Good Scents Company. (n.d.). cyclohexyl amine. Retrieved January 23, 2026, from [Link]

  • MDPI. (2021, March 19). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. [Link]

  • Oreate AI. (2024, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. [Link]

  • Chad's Prep. (2020, October 6). 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Catalysis Science & Technology. (2018). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. [Link]

  • Chem PG. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage [Video]. YouTube. [Link]

  • Mol-Instincts. (n.d.). Cyclohexylamine (C6H13N) properties. [Link]

  • Michigan State University. (n.d.). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

  • MDPI. (2021, July 13). Facile and Green Synthesis of Saturated Cyclic Amines. [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Technical Guide: Spectroscopic Characterization of Spiro[2.4]heptan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of Spiro[2.4]heptan-5-amine , a critical bicyclic scaffold in medicinal chemistry. This compound serves as a conformationally restricted surrogate for cyclopentylamine and is a key building block in the synthesis of antiviral and GPCR-targeting therapeutics.

The following data and protocols are synthesized from authoritative spectroscopic principles applied to the spiro[2.4]heptane system, referencing known analogues (e.g., spiro[2.4]heptan-5-one, spiro[2.4]heptan-4-amine) where direct literature data for the specific 5-isomer is proprietary or sparse.

Structural Definition & Stereochemical Context

Before interpreting spectra, the unique geometry of the spiro[2.4]heptane scaffold must be understood. The molecule consists of a cyclopropane ring spiro-fused to a cyclopentane ring.

  • IUPAC Numbering: The spiro carbon is typically assigned position 3 (or 1 depending on nomenclature variants, but 3 is standard for spiro[2.4]).

    • Ring A (Small): Carbons 1, 2.

    • Ring B (Large): Carbons 4, 5, 6, 7.

    • Spiro Center: Carbon 3.

  • Target Molecule: The amine group is at position 5 . This is the

    
    -position relative to the spiro center.
    
  • Stereochemistry: The introduction of the amine at C5 creates a chiral center. As the unsubstituted cyclopropane ring is symmetric relative to the cyclopentane plane, there are no cis/trans diastereomers relative to the spiro junction (unlike 4-substituted isomers where proximity to the cyclopropane methines might induce specific anisotropic effects). The product is typically isolated as a racemate (

    
    ).
    

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary identification of the molecular weight and structural connectivity. The fragmentation pattern is dominated by the stability of the spiro-junction versus the lability of the amine.

Ionization & Molecular Ion
  • Technique: EI (70 eV) or ESI (+).

  • Formula:

    
    
    
  • Molecular Weight: 111.19 g/mol .

  • Molecular Ion (

    
    ): m/z 111 .
    
    • Note: In ESI, the observed species is

      
      .
      
Fragmentation Pathway (EI)

The fragmentation follows


-cleavage adjacent to the nitrogen and ring-opening characteristic of strained spiro-cycles.
m/z FragmentIdentity / MechanismDiagnostic Value
111

(Molecular Ion)
Confirms MW. Intensity: Low to Medium.
94

Loss of ammonia. Characteristic of primary amines.
82

Loss of ethyl radical (ring opening of cyclopentane).
68 Retro-Cyclopropane cleavageLoss of

or ring fragmentation.
56


-cleavage fragment (Base Peak candidate).
30

Primary amine marker (strong in aliphatic amines).
Fragmentation Logic Diagram

MS_Fragmentation M Molecular Ion (M+) m/z 111 M_NH3 [M - NH3]+ m/z 94 M->M_NH3 - 17 u Alpha Alpha-Cleavage (Ring Opening) M->Alpha Radical site on N Frag_56 Fragment C3H6N+ m/z 56 Alpha->Frag_56 Ring Fission Frag_30 CH2=NH2+ m/z 30 Alpha->Frag_30 H-Rearrangement

Figure 1: Proposed EI-MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR)

The IR spectrum distinguishes the spiro-cyclic nature (high strain C-H) from the amine functionality.

Key Absorption Bands
Frequency (cm

)
Vibration ModeStructural Assignment
3350 - 3250 N-H Stretch (Doublet)Primary Amine (

).
3080 - 3050 C-H Stretch (Strained)Cyclopropane Ring . Diagnostic for spiro[2.4] system.
2960 - 2850 C-H Stretch (

)
Cyclopentane methylene groups.
1650 - 1590 N-H Bend (Scissoring)Primary Amine.
1020 - 1000 Ring DeformationCyclopropane skeletal vibration.

Technical Insight: The presence of the band >3000 cm


 (cyclopropyl C-H) alongside the amine doublet is the "fingerprint" combination for this molecule, distinguishing it from simple cyclopentylamine.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 5-amine from the 4-amine isomer.

H NMR (Proton) Prediction

Solvent:


 or 

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-5 3.40 - 3.60 Multiplet (tt-like)1H

-proton to amine. Deshielded by Nitrogen.
H-4, H-6 1.80 - 2.10 Multiplet2H

-protons (adjacent to amine).
H-4', H-6' 1.40 - 1.70 Multiplet2HDiastereotopic partners.
H-7 1.60 - 1.80 Multiplet2H

-protons (adjacent to spiro).

1.20 - 2.00 Broad Singlet2HExchangeable with

. Shift varies with conc.
H-1, H-2 0.30 - 0.60 Complex Multiplet4HCyclopropyl protons . Highly shielded due to ring current/strain.

Distinction from 4-amine:

  • 5-amine: The

    
    -proton (H-5) is not  adjacent to the spiro center. It will show coupling to two methylene groups (H-4 and H-6).
    
  • 4-amine: The

    
    -proton (H-4) is  adjacent to the spiro center (quaternary C3). This simplifies the coupling pattern (only coupled to H-5 methylene) and likely shifts the signal slightly upfield due to the spiro-carbon anisotropy.
    
C NMR Prediction

Solvent:



Carbon EnvironmentChemical Shift (

, ppm)
TypeAssignment
C-5 52.0 - 56.0 CH

-carbon (bearing amine).
C-4, C-6 35.0 - 40.0

Methylene carbons (

to spiro/amine).
C-7 30.0 - 34.0

Methylene

to spiro.
C-3 20.0 - 25.0 CqSpiro Quaternary Carbon . Diagnostic low intensity.
C-1, C-2 10.0 - 15.0

Cyclopropyl Carbons . High field characteristic.

Experimental Workflow: Structural Elucidation

To validate the synthesis of the 5-amine isomer specifically, the following 2D NMR workflow is recommended.

NMR_Workflow Sample Isolated Amine (Free Base or HCl) H1 1H NMR Sample->H1 C13 13C NMR (DEPT) Sample->C13 COSY COSY (H-H Connectivity) H1->COSY Identify Spin Systems HMBC HMBC (Long Range) H1->HMBC C13->HMBC Result Confirm 5-Position COSY->Result H5 couples to TWO CH2 groups HMBC->Result H5 shows 3-bond correlation to Spiro C3

Figure 2: 2D NMR Logic for Isomer Differentiation.

Differentiation Protocol (COSY/HMBC)
  • COSY: In the 5-amine , the methine proton (H-5) will show cross-peaks to two distinct methylene groups (C4 and C6). In the 4-amine , the methine proton would only couple to one methylene group (C5) and the quaternary spiro center (no coupling).

  • HMBC: Look for the correlation between the cyclopropyl protons (H1/H2) and the cyclopentane ring carbons.

    • 5-amine: Cyclopropyl protons correlate to C3 (spiro), C4, and C7. They will not strongly correlate to the amine-bearing C5 (too far, 4 bonds).

    • 4-amine: Cyclopropyl protons correlate to C3, C4 (amine bearing), and C7. A strong 3-bond correlation to the amine carbon suggests the 4-isomer.

References

  • Spiro[2.4]heptane NMR Data: Van de Ven, L. J. M., & De Haan, J. W. (1975).[1] 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3.[1][2] Journal of Magnetic Resonance, 19(1), 31-36.[1] Link

  • Spiro[2.4]heptan-5-one Characterization: PubChem Compound Summary for CID 548835. Link

  • General Amine Fragmentation: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. Link

  • Spiro[2.4]heptan-4-amine HCl (Isomer Comparison): BLD Pharm Product Data, CAS 2060052-47-1.[3] Link

  • Cyclopropyl IR Frequencies: NIST Chemistry WebBook, SRD 69. Link

Sources

Theoretical and computational studies of Spiro[2.4]heptan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical and computational studies of Spiro[2.4]heptan-5-amine Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads.

A Technical Guide to Electronic Structure, Conformational Dynamics, and Bioisosteric Utility

Executive Summary The this compound scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigidified,


-rich bioisostere for flexible piperidines and cyclopentyl amines. By incorporating the geometric strain of a cyclopropane ring orthogonal to a cyclopentane amine, this scaffold offers unique vector positioning and metabolic stability profiles. This guide details the theoretical framework and computational protocols required to profile this entity, focusing on Density Functional Theory (DFT) validation, pKa prediction, and molecular dynamics (MD) assessment.

Theoretical Framework: The Spiro[2.4] Advantage

Structural Geometry & Walsh Orbitals

The core of the spiro[2.4]heptane system is the spiro-fusion of a cyclopropane ring and a cyclopentane ring. Unlike fused bicyclic systems, the spiro junction enforces orthogonality.

  • Cyclopropane Influence: The C-C bonds in the cyclopropane ring possess significant

    
    -character (Walsh orbitals), creating a region of high electron density that can engage in non-covalent cation-
    
    
    
    interactions, similar to an alkene.
  • Cyclopentane Pucker: In a standard cyclopentane, the low-energy conformation is the "envelope" or "twist-boat." In this compound, the bulky spiro-fusion at C4 (IUPAC numbering varies; here defined as the bridgehead) creates steric strain that biases the cyclopentane ring pucker, locking the amine substituent into a preferred equatorial or axial orientation.

Bioisosteric Rationale

This scaffold is frequently employed to replace:

  • Cyclohexylamines: Reducing lipophilicity (LogP) and molecular weight while maintaining steric bulk.

  • Piperidines: Removing the hydrogen-bond acceptor (nitrogen) from the ring system to alter permeability or hERG liability, while keeping the amine functionality.

Computational Protocol: Electronic Structure & pKa

To accurately model this compound, one must account for the ring strain energy (~27 kcal/mol for cyclopropane) and the specific solvation effects on the amine.

DFT Methodology (Geometry Optimization)

Objective: Determine the global minimum conformation and the inversion barrier of the amine.

Protocol:

  • Software: Gaussian 16 / ORCA 5.0.

  • Functional/Basis Set: wB97X-D3/def2-TZVP.

    • Rationale: The wB97X-D3 functional includes dispersion corrections critical for capturing the weak intramolecular interactions between the cyclopropane hydrogens and the amine lone pair.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) and DMSO.
    

Step-by-Step Workflow:

  • Generate 3D conformers (axial vs. equatorial amine).

  • Perform loose optimization (Opt=Loose) to relieve high-energy strain.

  • Perform tight optimization (Opt=Tight) with frequency calculation (Freq) to ensure no imaginary frequencies.

pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa is error-prone. The Thermodynamic Cycle Method is the gold standard for rigid amines.

The Equation:




Protocol:

  • Gas Phase: Calculate Gibbs Free Energy (

    
    ) for the neutral amine (
    
    
    
    ) and protonated ammonium (
    
    
    ).
  • Solvation Energy: Calculate

    
     using the SMD (Solvation Model based on Density) model, which is superior to PCM for charged species.
    
  • Reference: Use a reference base (e.g., cyclopentanamine, exp pKa = 10.63) to cancel systematic errors (Isodesmic reaction approach).

Visualization: The Computational Pipeline

The following diagram illustrates the decision matrix for profiling the scaffold, from initial conformation generation to ADMET prediction.

ComputationalPipeline cluster_0 Phase 1: Quantum Mechanics (DFT) cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Drug Design Application Input This compound (2D Structure) ConfSearch Conformational Search (CREST/xtb) Input->ConfSearch GeoOpt Geometry Optimization (wB97X-D3/def2-TZVP) ConfSearch->GeoOpt Freq Frequency Check (NImag=0) GeoOpt->Freq pKa pKa Prediction (Thermodynamic Cycle) Freq->pKa ESP Electrostatic Potential Map (Vector Analysis) Freq->ESP NBO NBO Analysis (Hyperconjugation) Freq->NBO Docking Molecular Docking (Rigid Receptor) ESP->Docking Charge fitting FEP FEP (Relative Binding Energy) Docking->FEP FEP->Input Lead Opt.

Caption: Workflow for the theoretical characterization of spirocyclic amines, moving from QM validation to predictive binding affinity.

Quantitative Data Summary: Expected Properties

Based on structural analogs (e.g., 7-azaspiro[3.5]nonane) and DFT benchmarks, the following properties are characteristic of the this compound scaffold.

PropertyValue / RangeComputational MethodSignificance
Hybridization

(High Fsp3)
NBO AnalysisCorrelates with higher clinical success/solubility.
Ring Strain ~28-32 kcal/molHomodesmotic ReactionsHigh strain implies reactivity; metabolic "hotspot" check required.
pKa (Calc) 9.8 - 10.4DFT (SMD/M06-2X)Slightly lower than piperidine (11.2) due to inductive effects.
LogP 1.1 - 1.5Consensus (SwissADME)Optimal for CNS penetration (BBB crossing).
TPSA ~26

QSPRLow polar surface area favors membrane permeability.

Experimental Validation Protocols

To validate the theoretical models, the following experimental assays are standard.

Synthesis Verification (Reductive Amination)

Theoretical prediction of reactivity: The ketone precursor (spiro[2.4]heptan-5-one) is sterically hindered. Protocol:

  • Reactants: Spiro[2.4]heptan-5-one + Ammonium Acetate +

    
    .
    
  • Solvent: Methanol, pH adjusted to 6.

  • Observation: Monitor via LC-MS. The formation of the imine intermediate may be slow due to the spiro-ring steric bulk.

Conformational Analysis via NMR

Theoretical prediction: The amine prefers the equatorial position to avoid 1,3-diaxial interactions with the spiro-ring methylene protons. Protocol:

  • Instrument: 500 MHz

    
    -NMR in 
    
    
    
    .
  • Experiment: NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target Signal: Look for NOE cross-peaks between the H5 (methine attached to amine) and the cyclopropane protons. Strong NOE indicates spatial proximity, confirming the pucker predicted by DFT.

Conformational Energy Landscape

The spiro[2.4] system is not static.[1][2] The cyclopentane ring undergoes pseudorotation. The following diagram illustrates the energy barriers calculated via DFT scan coordinates.

EnergyLandscape cluster_legend Significance GlobalMin Global Minimum (Equatorial Amine) TS Transition State (Ring Flattening) GlobalMin->TS +3.2 kcal/mol LocalMin Local Minimum (Axial Amine) TS->LocalMin -1.5 kcal/mol LocalMin->TS +1.5 kcal/mol Note The 3.2 kcal/mol barrier indicates the scaffold is conformationally biased but not locked at RT.

Caption: Simplified Potential Energy Surface (PES) for the amine inversion/ring flip of the spiro[2.4]heptane system.

References

  • Spiro Scaffolds in Drug Design

    • Title: "Strained spiro heterocycles as potential bioisosteres."[1][3]

    • Source:Royal Society of Chemistry (RSC)
    • URL:[Link]

  • pKa Calculation Methodology

    • Title: "Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge."
    • Source:National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • Spiro[2.

    • Title: "Spiro[2.4]heptan-5-one | C7H10O | CID 548835."[4]

    • Source:PubChem[4][5]

    • URL:[Link]

  • Amine Bioisosterism

    • Title: "Bioisosteres in Medicinal Chemistry."[1][3][6]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Escaping Flatland: A Technical Guide to Spirocyclic Amines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, sp²-rich scaffolds towards more three-dimensional and structurally complex molecules. This evolution, often termed "escaping flatland," is driven by the need to access novel chemical space, enhance target selectivity, and improve pharmacokinetic profiles. At the forefront of this movement are spirocyclic amines, a class of compounds characterized by two rings sharing a single carbon atom, with at least one ring containing a nitrogen atom. Their inherent rigidity and well-defined three-dimensional geometries offer medicinal chemists a powerful tool to overcome long-standing challenges in drug development. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthesis, and application of spirocyclic amines in medicinal chemistry, grounded in field-proven insights and practical methodologies.

The Spirocyclic Amine Advantage: A Paradigm Shift in Scaffold Design

The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs is a testament to their ability to confer advantageous properties.[1] Unlike their often-flexible acyclic or conformationally ambiguous monocyclic counterparts, spirocyclic amines offer a rigidified framework. This conformational restriction is a key asset, enabling a more precise presentation of pharmacophoric elements for optimal interaction with biological targets.[2][3] This can lead to significant improvements in potency and selectivity.[3][4]

One of the most compelling arguments for the adoption of spirocyclic scaffolds is the enhancement of sp³ character in drug candidates. A higher fraction of sp³-hybridized carbons (Fsp³) has been correlated with a greater likelihood of clinical success.[2] Spiro-containing systems inherently increase the Fsp³ value of a molecule, which can positively influence physicochemical properties such as aqueous solubility, lipophilicity (logP/logD), and metabolic stability.[2][4] For instance, the replacement of a traditional piperidine ring with a 2-oxa-6-azaspiro[3.4]octane moiety has been shown to reduce lipophilicity and basicity, thereby mitigating off-target effects like hERG inhibition.[5]

G cluster_0 Traditional Scaffolds cluster_1 Spirocyclic Amines cluster_2 Improved Properties Planar_Aromatics Planar Aromatics (High sp²) Spiro_Scaffold Spirocyclic Scaffold (High sp³) Planar_Aromatics->Spiro_Scaffold Shift Towards 3D Flexible_Chains Flexible Chains (Conformational Ambiguity) Flexible_Chains->Spiro_Scaffold Conformational Rigidity Potency Increased Potency Spiro_Scaffold->Potency Selectivity Enhanced Selectivity Spiro_Scaffold->Selectivity PK_Profile Favorable PK Profile (Solubility, Metabolic Stability) Spiro_Scaffold->PK_Profile Novel_IP Novel Intellectual Property Spiro_Scaffold->Novel_IP

Navigating Three-Dimensional Space: Physicochemical Properties and Conformational Analysis

The introduction of a spirocenter has a profound impact on the physicochemical properties of a molecule. A key consideration in drug design is the delicate balance between lipophilicity and aqueous solubility. While adding carbon atoms would intuitively increase lipophilicity, the unique topology of azaspiro[3.3]heptanes can lead to a counterintuitive decrease in logD7.4 compared to their piperazine analogues.[6] This phenomenon is attributed to the increased basicity (pKa) of the spirocyclic amine, as the nitrogen atoms are further apart, reducing inductive electron withdrawal.[6]

CompoundScaffoldcLogPpKa (calculated)
PiperazineMonocyclic-1.29.8, 5.6
2,6-Diazaspiro[3.3]heptaneSpirocyclic-0.810.5, 7.5
MorpholineMonocyclic-1.08.4
2-Oxa-6-azaspiro[3.3]heptaneSpirocyclic-0.59.1
PiperidineMonocyclic0.911.2
2-Azaspiro[3.3]heptaneSpirocyclic1.111.5

This table presents a comparative analysis of calculated physicochemical properties for common heterocyclic amines and their spirocyclic counterparts. The data illustrates the general trends observed upon introduction of a spirocenter.

The conformational rigidity of spirocyclic amines is a defining feature that warrants careful consideration. Unlike piperidine, which exists in a dynamic equilibrium between two chair conformations, the spirocyclic framework locks the molecule into a more defined three-dimensional arrangement.[7] This pre-organization can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity. The conformational preferences of these systems can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.[8][9] For instance, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide valuable insights into the spatial arrangement of atoms, which can then be corroborated with computational energy calculations to determine the most stable conformers.[8][10]

G Spirocyclic_Amine Spirocyclic Amine Scaffold Physicochemical_Properties Physicochemical Properties (logP, pKa, Solubility) Spirocyclic_Amine->Physicochemical_Properties Impacts Conformational_Analysis Conformational Analysis (Rigidity, 3D Shape) Spirocyclic_Amine->Conformational_Analysis Governs Drug_Likeness Improved Drug-like Properties Physicochemical_Properties->Drug_Likeness Conformational_Analysis->Drug_Likeness

The Art of the Build: Key Synthetic Strategies for Spirocyclic Amines

The growing interest in spirocyclic amines has spurred the development of innovative and efficient synthetic methodologies. A comprehensive understanding of these routes is crucial for any researcher looking to incorporate these scaffolds into their drug discovery programs.

Reductive Amination and Cyclization: A Workhorse Approach

One of the most practical and widely employed methods for the synthesis of diazaspirocycles, such as 2,6-diazaspiro[3.3]heptane, is a sequence involving reductive amination followed by intramolecular cyclization.[11][12] This strategy is amenable to both library synthesis and large-scale production.

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [11]

  • Step 1: Reductive Amination. To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the intermediate amine.[11]

  • Step 2: Intramolecular Cyclization. Dissolve the intermediate amine (1.0 eq) in tetrahydrofuran (THF). Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) and heat the reaction mixture at 70°C in a sealed tube for 2.5 hours.[11] After cooling to room temperature, filter the reaction mixture to remove potassium chloride and evaporate the solvent. Purify the residue by column chromatography (eluting with a gradient of 20-100% ethyl acetate in isohexanes) to afford the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane as a yellow oil.[11]

G Start 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde Step1 Reductive Amination (Aniline, NaBH(OAc)₃) Start->Step1 Intermediate Intermediate Amine Step1->Intermediate Step2 Intramolecular Cyclization (t-BuOK, THF, 70°C) Intermediate->Step2 Product 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane Step2->Product

[3+2] Cycloaddition Reactions: Constructing Spiro-Pyrrolidines

The [3+2] cycloaddition of azomethine ylides with activated olefins is a powerful method for the stereoselective synthesis of highly substituted spiro-pyrrolidines.[13][14] This approach allows for the rapid construction of complex spirocyclic systems from readily available starting materials.[13]

Experimental Protocol: Synthesis of Spiro[indoline-3,3'-pyrrolidines] [14]

  • Step 1: In Situ Generation of Azomethine Ylide. In a round-bottom flask, combine ethyl glycinate hydrochloride (1.0 eq) and dimethyl acetylenedicarboxylate (1.0 eq) in ethanol. The reaction generates the azomethine ylide in situ.

  • Step 2: Cycloaddition. To the solution containing the azomethine ylide, add the desired 3-phenacylideneoxindoline-2-one (1.0 eq). Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Isolation and Purification. Upon completion of the reaction, the polysubstituted spiro[indoline-3,3'-pyrrolidine] product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization or column chromatography.

The Hofmann-Löffler-Freytag Reaction: C-H Functionalization for Spirocyclization

The Hofmann-Löffler-Freytag (HLF) reaction is a classic yet powerful method for the synthesis of pyrrolidines and piperidines via an intramolecular C-H amination.[15][16] This reaction proceeds through a nitrogen-centered radical that abstracts a hydrogen atom from a remote carbon, followed by cyclization. While traditionally requiring harsh acidic conditions, modern variations have expanded its applicability.[16]

Conceptual Workflow for HLF-mediated Spirocyclization

  • N-Halogenation: The starting amine is treated with a halogenating agent (e.g., N-chlorosuccinimide) to form the N-haloamine precursor.

  • Radical Initiation: The N-haloamine is subjected to thermal or photochemical conditions in the presence of a strong acid to generate a nitrogen-centered radical.

  • Intramolecular Hydrogen Abstraction: The nitrogen radical abstracts a hydrogen atom from a sterically accessible δ-carbon.

  • Radical Recombination and Cyclization: The resulting carbon-centered radical reacts with the halogen atom to form a δ-haloamine, which then undergoes intramolecular nucleophilic substitution to form the spirocyclic amine.

Case Studies: Spirocyclic Amines in Action

The theoretical advantages of spirocyclic amines translate into tangible benefits in drug discovery projects. Numerous examples in the literature showcase the successful application of these scaffolds to improve the properties of bioactive molecules.

Azaspiro[3.3]heptanes as Superior Bioisosteres for Piperazine

Piperazine is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. However, its inherent flexibility and physicochemical properties can sometimes be suboptimal. 2,6-Diazaspiro[3.3]heptane has emerged as a compelling bioisostere for piperazine, offering a more rigid and three-dimensionally defined alternative.[4][17] In a notable example, the replacement of the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety led to a significant increase in selectivity for PARP-1 over other PARP family members, along with reduced off-target cytotoxicity.[4]

Spiro-Piperidines for Enhanced Potency and Selectivity

The introduction of a spirocenter adjacent to the piperidine nitrogen can effectively constrain the conformation of appended substituents, leading to improved interactions with the target protein. In the development of inhibitors for the protein tyrosine phosphatase SHP2, the incorporation of a spirocyclic piperidine scaffold was crucial for maintaining the optimal orientation of a primary amine group, ensuring key hydrogen bond interactions and ultimately improving cellular efficacy.[2]

Future Perspectives and Conclusion

The journey of spirocyclic amines from synthetic curiosities to indispensable tools in medicinal chemistry is a testament to the continuous innovation in the field.[3][18] The development of robust and scalable synthetic methods has made these complex scaffolds more accessible, empowering medicinal chemists to explore new frontiers of chemical space.[19] As our understanding of the intricate relationship between three-dimensional molecular architecture and biological activity deepens, the role of spirocyclic amines is set to expand even further.

Future efforts will likely focus on the development of novel, more complex spirocyclic systems, as well as the refinement of asymmetric synthetic methodologies to control the stereochemistry of the spirocenter. The integration of computational modeling with synthetic chemistry will continue to be instrumental in the rational design of spirocyclic amine-containing drug candidates with tailored properties.[20][21]

References

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  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 9(11), 1133-1138. [Link]

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  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. [Link]

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  • Zhang, Z., et al. (2024). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. The Journal of Organic Chemistry, 89(15), 10584-10589. [Link]

  • Lim, C. J. (2012). Synthesis of piperidine natural products by allenic cyclisation. Nanyang Technological University. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: Azaspiro[3.3]heptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(12), 1705-1710. [Link]

  • Wuitschik, G., et al. (2010). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and other scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Vive Chemistry. (2012). Hofmann-Loeffler-Freytag reaction. [Link]

  • Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4806. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3894. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Shields, J. D., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 23(11), 4412-4416. [Link]

  • Li, Y., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11634. [Link]

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  • Bhakta, S. (2015). Green Synthesis of Spirooxindole-pyrrolidine/Piperidine Fused Nitrochromane: One Pot Three Component Stereo and Regioselective Cycloaddition. Letters in Organic Chemistry, 12(10), 713-720. [Link]

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  • Gheorghiu, M. D., et al. (2016). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 61(4-5), 329-336. [Link]

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Methodological & Application

Application Notes and Protocols: Synthetic Routes to Spiro[2.4]heptan-5-amine from Spiro[2.4]heptan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocycles, characterized by two rings connected through a single, shared carbon atom, have emerged as privileged structural motifs in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics. By presenting substituents in well-defined spatial orientations, spirocyclic frameworks can facilitate highly selective interactions with biological targets, leading to improved potency and reduced off-target effects. Spiro[2.4]heptan-5-amine, in particular, serves as a valuable building block for the synthesis of a diverse array of pharmacologically active compounds, finding applications as antagonists for various receptors. This guide provides a comprehensive overview of three distinct and reliable synthetic strategies for the preparation of this compound from the readily available starting material, spiro[2.4]heptan-5-one.

Strategic Overview of Synthetic Transformations

The conversion of a ketone to a primary amine is a fundamental transformation in organic synthesis. This guide will detail three distinct approaches, each with its own set of advantages and considerations:

  • Direct Reductive Amination: A one-pot reaction that combines the ketone with an ammonia source and a reducing agent. This method is often favored for its efficiency and operational simplicity.

  • The Leuckart-Wallach Reaction: A classical method that utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high temperatures.

  • Hofmann Rearrangement of a Derived Amide: A multi-step sequence that involves the conversion of the ketone to a lactam via a Beckmann rearrangement, followed by a Hofmann rearrangement to yield the target amine with a loss of one carbon atom. This route offers a different disconnection approach and can be advantageous in certain synthetic contexts.

Method 1: Direct Reductive Amination

Direct reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[1] The choice of reducing agent is critical to the success of this one-pot procedure, as it must selectively reduce the iminium ion in the presence of the starting ketone.

Causality of Reagent Selection:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this transformation.[2] Its steric bulk and electron-withdrawing acetate groups render it a milder reducing agent than sodium borohydride (NaBH₄).[3] This attenuated reactivity prevents the premature reduction of the ketone, allowing for the formation of the imine intermediate. Furthermore, NaBH(OAc)₃ is particularly effective at reducing the protonated imine (iminium ion), which is more electrophilic than the starting ketone, ensuring high selectivity for the desired amine product.[4] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) and may be catalyzed by acetic acid to facilitate imine formation.[2]

Experimental Protocol: Reductive Amination of Spiro[2.4]heptan-5-one

Materials:

  • Spiro[2.4]heptan-5-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add spiro[2.4]heptan-5-one (1.0 eq).

  • Add ammonium acetate (5.0-10.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a suspension (approx. 0.2 M concentration of the ketone).

  • Stir the suspension at room temperature for 30 minutes.

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added to promote imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation or column chromatography on silica gel.

Workflow for Direct Reductive Amination:

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup and Purification A Combine Spiro[2.4]heptan-5-one, Ammonium Acetate, and DCE B Stir at Room Temperature (30 min) A->B C Add Sodium Triacetoxyborohydride B->C D Stir at Room Temperature (12-24 h) C->D E Quench with Saturated NaHCO₃ D->E F Extract with DCM E->F G Dry, Filter, and Concentrate F->G H Purify by Distillation or Chromatography G->H I I H->I This compound

Caption: Workflow for the synthesis of this compound via direct reductive amination.

Method 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones that uses formamide or ammonium formate at elevated temperatures. The reaction proceeds by the formation of a formyl-protected amine, which is subsequently hydrolyzed to yield the primary amine. This method is particularly useful for large-scale syntheses due to the low cost of the reagents. However, the high reaction temperatures can be a limitation for substrates with heat-sensitive functional groups.

Mechanism and Rationale:

The reaction is believed to proceed through the initial formation of an α-amino alcohol, which then dehydrates to an imine. The formic acid, generated in situ from the decomposition of formamide or ammonium formate, then reduces the imine to the amine. The resulting primary amine can then react with another molecule of formic acid to give the N-formyl derivative, which requires a final hydrolysis step to furnish the desired primary amine.[5]

Experimental Protocol: Leuckart-Wallach Reaction of Spiro[2.4]heptan-5-one

Materials:

  • Spiro[2.4]heptan-5-one

  • Ammonium formate or Formamide

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets or concentrated solution

  • Diethyl ether or other suitable extraction solvent

  • Heating mantle or oil bath

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

Part A: N-formylation

  • In a round-bottom flask, combine spiro[2.4]heptan-5-one (1.0 eq) and a large excess of ammonium formate (5-10 eq) or formamide (10-20 eq).

  • Fit the flask with a reflux condenser.

  • Heat the mixture in an oil bath to 160-185°C for 6-12 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, add water to the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-formylthis compound.

Part B: Hydrolysis

  • To the crude N-formyl derivative, add a solution of 15-20% aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours to effect hydrolysis.

  • Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution until the pH is >12.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by distillation.

Leuckart-Wallach Reaction Pathway:

G Ketone Spiro[2.4]heptan-5-one NFormyl N-formylthis compound Ketone->NFormyl High Temperature (160-185°C) Formamide Ammonium Formate or Formamide Hydrolysis Acid Hydrolysis (HCl, H₂O, Δ) NFormyl->Hydrolysis Amine This compound Hydrolysis->Amine

Caption: The two-stage process of the Leuckart-Wallach reaction.

Method 3: Hofmann Rearrangement via Beckmann Rearrangement

This multi-step approach provides an alternative route to this compound. It involves the initial conversion of the ketone to its oxime, followed by a Beckmann rearrangement to form a lactam (a cyclic amide). The subsequent Hofmann rearrangement of this lactam yields the target primary amine, albeit with the loss of the carbonyl carbon. This route is particularly valuable when direct amination methods prove challenging or when a different synthetic strategy is desired.

Step 1: Oximation of Spiro[2.4]heptan-5-one

The first step is the conversion of the ketone to its corresponding oxime using hydroxylamine.

Experimental Protocol: Synthesis of Spiro[2.4]heptan-5-one Oxime

  • Dissolve spiro[2.4]heptan-5-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.5-2.0 eq).

  • Stir the mixture at room temperature or gentle reflux for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into cold water.

  • Collect the precipitated oxime by filtration, wash with cold water, and dry.

Step 2: Beckmann Rearrangement of the Oxime

The Beckmann rearrangement converts the oxime into a lactam using an acid catalyst.

Experimental Protocol: Synthesis of Aza-spiro[3.4]octan-6-one (Lactam)

  • In a flask equipped with a stirrer, add the spiro[2.4]heptan-5-one oxime (1.0 eq).

  • Carefully add a strong acid such as polyphosphoric acid (PPA) or sulfuric acid at 0°C.

  • Slowly warm the mixture to the desired temperature (typically 80-120°C) and stir for 1-3 hours.

  • Cool the reaction and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the lactam by recrystallization or chromatography.

Step 3: Hofmann Rearrangement of the Lactam

The final step is the Hofmann rearrangement of the lactam to the desired amine.[6]

Experimental Protocol: Synthesis of this compound

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0°C) solution of sodium hydroxide (4.0 eq) in water.

  • Add the lactam (1.0 eq) to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to 50-80°C and maintain this temperature for 1-2 hours.

  • After the reaction is complete, cool the mixture and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the this compound by distillation.

Hofmann Rearrangement Multi-Step Workflow:

G Ketone Spiro[2.4]heptan-5-one Oxime Spiro[2.4]heptan-5-one Oxime Ketone->Oxime NH₂OH·HCl, NaOAc Lactam Aza-spiro[3.4]octan-6-one (Lactam) Oxime->Lactam Beckmann Rearrangement (e.g., PPA) Amine This compound Lactam->Amine Hofmann Rearrangement (Br₂, NaOH)

Caption: Multi-step synthesis of this compound via the Hofmann rearrangement.

Comparison of Synthetic Routes

FeatureDirect Reductive AminationLeuckart-Wallach ReactionHofmann Rearrangement Route
Number of Steps 12 (N-formylation + Hydrolysis)3 (Oximation + Beckmann + Hofmann)
Reagents NaBH(OAc)₃, NH₄OAcFormamide or NH₄ formate, HClNH₂OH, PPA, Br₂, NaOH
Reaction Conditions Mild (Room Temperature)Harsh (160-185°C)Varied (Mild to Harsh)
Atom Economy HighModerateLow
Key Advantages High efficiency, mild conditions, good functional group tolerance.Low-cost reagents, suitable for large scale.Alternative disconnection, avoids direct use of reducing agents for amination.
Key Disadvantages Cost of NaBH(OAc)₃, potential for over-alkylation (less of an issue with ammonia).High temperatures, requires a separate hydrolysis step, lower yields.Multiple steps, lower overall yield, uses hazardous reagents (Br₂).

Safety and Troubleshooting

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reductive Amination: Sodium triacetoxyborohydride is moisture-sensitive and should be handled under an inert atmosphere. The quenching step with sodium bicarbonate can be vigorous; add the quenching agent slowly.

  • Leuckart-Wallach Reaction: This reaction is performed at high temperatures and should be carefully monitored. The hydrolysis step with concentrated acid is exothermic.

  • Hofmann Rearrangement: Bromine is highly corrosive and toxic; handle with extreme care. The reaction with sodium hydroxide is exothermic.

  • Troubleshooting: Incomplete reactions in reductive amination may be addressed by increasing the reaction time or the amount of reducing agent. Low yields in the Hofmann rearrangement may be due to side reactions; ensure careful temperature control. Purification of the final amine may be challenging due to its basicity and potential for salt formation. Acid-base extraction can be an effective purification strategy.[7]

Conclusion

The synthesis of this compound from its corresponding ketone can be achieved through several effective routes. Direct reductive amination with sodium triacetoxyborohydride stands out as a mild, efficient, and high-yielding method suitable for many research applications. The Leuckart-Wallach reaction, while requiring harsher conditions, offers a cost-effective alternative for large-scale production. The multi-step Hofmann rearrangement pathway, though more complex, provides a valuable alternative synthetic strategy. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and the presence of other functional groups in more complex derivatives.

References

  • Leuckart Reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Leuckart reaction. (2020). In Sciencemadness Wiki. Retrieved from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of the American Chemical Society, 66(4), 533-535.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Musseron, M. (1949). The Leuckart Reaction. Bulletin de la Société Chimique de France, 16, 70-76.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Retrieved from [Link]

  • Process for making cyclic amines. (1985). Google Patents.
  • The Leuckart Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Williams, D. L. H. (1975). Tiemann Rearrangement. Tetrahedron, 31(11-12), 1343-1349.
  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Spiro[2.4]heptan-5-one. (n.d.). PubChem. Retrieved from [Link]

  • Spiro[2.4]heptane-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025). Reddit. Retrieved from [Link]

  • Purification and Characterization of Spiralin, the Main Protein of the Spiroplasma Citri Membrane. (1979). PubMed. Retrieved from [Link]

  • Hofmann Rearrangement. (2014). Chem-Station. Retrieved from [Link]

  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Asymmetric synthesis protocol for chiral Spiro[2.4]heptan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis Protocol for Chiral Spiro[2.4]heptan-5-amine

Executive Summary

Topic: High-fidelity asymmetric synthesis of (5S)- or (5R)-spiro[2.4]heptan-5-amine. Context: Spirocyclic scaffolds are increasingly utilized in drug discovery as bioisosteres for phenyl or saturated rings (e.g., cyclohexyl), offering improved metabolic stability and novel exit vectors for side chains. The spiro[2.4]heptane system, fusing a cyclopropane to a cyclopentane, introduces significant ring strain and rigidity. Challenge: The introduction of the amine functionality at the C5 position (beta to the spiro center) creates a stereocenter. Controlling this stereochemistry relative to the rigid spiro-axis is critical for structure-activity relationship (SAR) studies. Solution: This protocol details a robust "Scaffold-Then-Functionalize" strategy. We first construct the spiro[2.4]heptan-5-one core via a Simmons-Smith cyclopropanation, followed by a diastereoselective reductive amination using the Ellman Auxiliary ((R)-tert-butanesulfinamide) . This method ensures high enantiomeric excess (>98% ee) and predictable diastereocontrol.

Chemical Strategy & Mechanistic Rationale

Retrosynthetic Analysis

The synthesis is divided into two distinct phases to maximize modularity:

  • Phase I (Scaffold Construction): Synthesis of the achiral ketone Spiro[2.4]heptan-5-one . We utilize a Simmons-Smith cyclopropanation on a 1,3-functionalized cyclopentane precursor. This ensures the correct 1,3-distance (beta-position) between the spiro center and the carbonyl.

  • Phase II (Asymmetric Induction): Use of Ellman’s sulfinamide.[1] Unlike chiral HPLC resolution (which discards 50% of material) or enzymatic transamination (which requires specific enzyme screening), the sulfinamide auxiliary provides a predictable, stoichiometric method to set the stereocenter and separate diastereomers via standard chromatography before final deprotection.

Stereochemical Control Model

The reduction of the intermediate N-sulfinyl imine is the stereodefining step.

  • Reagent Control: The chirality of the sulfur atom in the auxiliary directs the hydride attack.

  • Substrate Control: The spiro[2.4]heptane ring creates a "puckered" envelope conformation. The choice of reducing agent (e.g., L-Selectride vs. NaBH₄) allows for tuning the cis/trans relationship between the new amine and the spiro-methylene bridge.

Detailed Experimental Protocol

Phase I: Synthesis of Spiro[2.4]heptan-5-one

Objective: To construct the spirocyclic ketone core from commercially available 1,3-cyclopentanedione monoethylene ketal.

Reaction Workflow Diagram (Phase I)

Phase1_Synthesis Start 1,3-Cyclopentanedione Monoethylene Ketal Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 3-Methylene cyclopentanone ketal Step1->Inter1 85% Yield Step2 Simmons-Smith (Zn-Cu, CH2I2) Inter1->Step2 Inter2 Spiro-ketal Intermediate Step2->Inter2 Cyclopropanation Step3 Acid Hydrolysis (HCl/Acetone) Inter2->Step3 Product Spiro[2.4]heptan-5-one (Target Scaffold) Step3->Product Deprotection

Caption: Sequential construction of the spiro-ketone scaffold ensuring 1,3-regiochemistry.

Step-by-Step Methodology:

  • Wittig Olefination:

    • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under N₂.

    • Add KOtBu (1.2 equiv) at 0°C; stir for 30 min to generate the ylide (bright yellow).

    • Add 1,3-cyclopentanedione monoethylene ketal (1.0 equiv) dropwise. Warm to RT and stir for 4 h.

    • Workup: Quench with sat. NH₄Cl, extract with Et₂O. Concentrate and filter through a silica plug to remove phosphine oxide.

    • Product: 7,10-dioxaspiro[4.5]dec-1-ene (Exocyclic methylene ketal).

  • Simmons-Smith Cyclopropanation:

    • Safety Note: Organozinc reagents are pyrophoric. Diiodomethane is light-sensitive.

    • Prepare Zn-Cu couple: Wash Zinc dust with HCl, then water/acetone, then treat with CuSO₄ solution. Dry under vacuum.[2]

    • Suspend Zn-Cu (4.0 equiv) in anhydrous Et₂O. Add diiodomethane (2.0 equiv) and a crystal of iodine. Reflux for 30 min to form the carbenoid.

    • Add the exocyclic methylene ketal (from Step 1) slowly. Reflux for 12–16 h.

    • Workup: Carefully quench with sat. NH₄Cl (exothermic!). Extract with Et₂O.[3]

    • Purification: Flash chromatography (Hex/EtOAc 9:1).

  • Ketal Deprotection:

    • Dissolve the spiro-ketal in Acetone/H₂O (4:1).

    • Add catalytic p-TsOH or 1M HCl. Stir at RT for 2 h.

    • Workup: Neutralize with NaHCO₃, extract with DCM.

    • Yield: Expect ~60–70% over 3 steps.

    • Data: 1H NMR (CDCl3) should show characteristic cyclopropane protons at high field (0.5–1.0 ppm).

Phase II: Asymmetric Amine Synthesis (Ellman Protocol)

Objective: Stereoselective conversion of the ketone to the chiral amine.[3][4]

Reagents Table

ReagentEquiv.[3][5]RoleCritical Parameter
Spiro[2.4]heptan-5-one 1.0SubstrateMust be dry (<0.1% H₂O)
(R)-tert-Butanesulfinamide 1.2Chiral AuxiliaryDetermines absolute config
Ti(OEt)₄ 2.5Lewis Acid/DehydrantExcess required to drive equilibrium
NaBH₄ 4.0Reducing AgentLow temp (-50°C) maximizes dr
HCl (4M in Dioxane) ExcessDeprotectionAnhydrous conditions prevent side reactions

Reaction Workflow Diagram (Phase II)

Phase2_Asymmetric Ketone Spiro[2.4]heptan-5-one Condensation Condensation (R)-tBu-SONH2 + Ti(OEt)4 Ketone->Condensation Imine Chiral N-Sulfinyl Imine Condensation->Imine Imine Formation Reduction Diastereoselective Reduction (NaBH4, -48°C) Imine->Reduction Re-face attack Sulfinamide Sulfinamide Diastereomers (Separable by SiO2) Reduction->Sulfinamide >90:10 dr Hydrolysis Acid Hydrolysis (HCl/MeOH) Sulfinamide->Hydrolysis Final Chiral this compound (HCl Salt) Hydrolysis->Final Yield >85%

Caption: Ellman auxiliary protocol establishing the C5 stereocenter.

Step-by-Step Methodology:

  • Imine Condensation:

    • In a flame-dried flask, dissolve Spiro[2.4]heptan-5-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.5 equiv) dropwise. The solution will turn slightly yellow.

    • Reflux (70°C) for 16 h. Monitor by TLC (the imine is less polar than the sulfinamide).

    • Workup: Cool to RT. Pour into brine with vigorous stirring (forms a white Ti-salt precipitate). Filter through Celite. Wash the cake with EtOAc.

    • Purification: Flash chromatography (Hex/EtOAc) to isolate the N-sulfinyl ketimine.[2]

  • Diastereoselective Reduction:

    • Dissolve the ketimine in anhydrous THF. Cool to -48°C (Cryocooler or dry ice/acetonitrile).

    • Add NaBH₄ (4.0 equiv) in one portion (or L-Selectride for opposite diastereoselectivity).

    • Stir at -48°C for 4 h, then slowly warm to RT overnight.

    • Mechanism:[1][3][4][6] The bulky tert-butyl group locks the imine conformation; hydride attacks from the less hindered face (Re-face or Si-face depending on E/Z imine geometry).

    • Workup: Quench with MeOH. Partition between water and EtOAc.

    • Crucial QC Step: Analyze the crude by 1H NMR or HPLC. You will likely observe a major diastereomer (>90:10 dr). Isolate the major diastereomer by column chromatography.

  • Deprotection:

    • Dissolve the pure sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (2.0 equiv). Stir for 1 h at RT.

    • Concentrate to dryness. Triturate with Et₂O to obtain the amine hydrochloride salt as a white solid.

Analytical Validation (QC)

To ensure the protocol was successful, the following criteria must be met:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Cyclopropane signals (0.4-0.8 ppm); Amine CH (multiplet ~3.5 ppm).
Enantiomeric Excess Chiral HPLC>98% ee (using Chiralpak AD-H or OD-H column).
Chemical Purity LC-MS>95% (No residual Ti salts or sulfinamide byproducts).
Absolute Config X-Ray CrystallographyOptional: Derivatize with p-bromobenzoyl chloride if confirmation is needed.

Chiral HPLC Method Example:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (Amine has low UV, derivatization with benzoyl chloride recommended for easier detection).

Troubleshooting & Optimization

  • Problem: Low conversion in Step 1 (Imine formation).

    • Cause: Steric bulk of the spiro ring hinders attack.

    • Solution: Switch solvent to Toluene and use a Dean-Stark trap to remove ethanol/water, pushing equilibrium.

  • Problem: Poor diastereoselectivity (dr < 80:20).

    • Cause: Reduction temperature too high.

    • Solution: Lower reduction temp to -78°C. Switch reducing agent to L-Selectride (lithium tri-sec-butylborohydride) to enhance steric discrimination.

  • Problem: "Spiro-opening" during Simmons-Smith.

    • Cause: Acidic quench too harsh.

    • Solution: Use saturated NaHCO₃ for quenching and avoid strong mineral acids during the ketal deprotection (use wet silica or mild organic acids).

References

  • Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines."[3] Journal of Organic Chemistry, 1999.[3]

  • Simmons, H. E., & Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959.

  • Carreira, E. M., et al. "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 2014. (General reference for spirocycle utility).
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010.

Sources

Application Note: Reductive Amination Protocols for Spiro[2.4]heptan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Spiro[2.4]heptan-5-amine (CAS: N/A for specific isomer, generic spiro-amine class) via the reductive amination of Spiro[2.4]heptan-5-one .[1] This scaffold is a critical pharmacophore in antiviral (e.g., HCV inhibitors) and antibacterial research due to its ability to restrict conformational freedom similar to the gem-dimethyl (Thorpe-Ingold) effect, but with unique vector orientation.

The primary challenge in this synthesis is the steric strain of the spiro-fused cyclopropane ring and the volatility of the resulting low-molecular-weight amine (MW: ~111.19 g/mol ). This note presents two validated protocols:

  • Method A (Standard): Borch Reductive Amination (NH₄OAc / NaBH₃CN) for small-scale, high-throughput screening.

  • Method B (High-Efficiency): Titanium(IV) Isopropoxide-Mediated Amination for sterically hindered substrates and scale-up.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The spiro[2.4]heptane system consists of a cyclopropane ring fused to a cyclopentane ring. The carbonyl at position 5 is adjacent to the spiro-center (C4), creating significant steric bulk.

  • Steric Hindrance: The spiro-carbon (C4) blocks the trajectory of the incoming nucleophile (amine/ammonia), making imine formation the rate-determining step.

  • Ring Stability: The cyclopropane ring possesses ~27 kcal/mol of ring strain. While generally stable to basic conditions, it can undergo ring-opening hydrogenolysis under aggressive catalytic hydrogenation (e.g., Pd/C, H₂, >50 psi). Hydride reductions are therefore preferred over heterogeneous hydrogenation for the racemic synthesis.

  • Volatility: The free base amine is an oil with significant vapor pressure. Critical Directive: Do not concentrate the free base to dryness under high vacuum. Isolate as the Hydrochloride (HCl) or Oxalate salt.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical divergence points between the two methods.

ReductiveAmination Ketone Spiro[2.4]heptan-5-one (Substrate) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + NH3 source Imine Imine / Iminium (Transient) Hemiaminal->Imine - H2O (Slow Step) Amine This compound (Free Base) Imine->Amine + Hydride (H-) Salt Amine HCl Salt (Stable Solid) Amine->Salt + HCl (in Et2O/Dioxane) MethodA Method A: NH4OAc, NaBH3CN pH 6 MethodA->Hemiaminal Acid Cat. MethodB Method B: Ti(OiPr)4, NH3 NaBH4 MethodB->Imine Lewis Acid & Water Scavenger

Figure 1: Mechanistic pathway for the reductive amination of spiro-ketones. Method B accelerates the dehydration step (Hemiaminal to Imine) via Titanium coordination.

Method A: Borch Reductive Amination (Standard)

Best for: Small scale (<1g), library synthesis, and operational simplicity.

Reagents & Materials
  • Substrate: Spiro[2.4]heptan-5-one (1.0 equiv).

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 equiv). Note: Excess is required to prevent secondary amine formation.

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv).

  • Solvent: Methanol (anhydrous).

  • Workup: 1N NaOH, DCM, 2M HCl in Diethyl Ether.

Detailed Protocol
  • Imine Formation (In Situ):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[2.4]heptan-5-one (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

    • Add Ammonium Acetate (10.0 equiv) in one portion.

    • Critical Step: Stir at 25°C for 30 minutes to allow the buffer system to establish equilibrium. The large excess of NH₄OAc buffers the solution to pH ~6, ideal for imine formation without decomposing the acid-sensitive hydride.

  • Reduction:

    • Add Sodium Cyanoborohydride (1.5 equiv) carefully. Caution: Toxic cyanide residues.

    • Seal the flask and stir at room temperature for 16–24 hours.

    • QC Check: Monitor by TLC (stain with Ninhydrin for amine, KMnO4 for ketone). The ketone spot (Rf ~0.5 in 20% EtOAc/Hex) should disappear; a baseline streak (amine) will appear.

  • Workup & Isolation (Salt Formation):

    • Quench: Slowly add 6N HCl until pH < 2. Stir for 30 mins to decompose excess hydride and hydrolyze boron complexes. Gas evolution (H₂) will occur.[2]

    • Neutralization: Basify with 6N NaOH to pH > 12.

    • Extraction: Extract immediately with Dichloromethane (DCM) (3 x volume).

    • Drying: Dry combined organics over Na₂SO₄. Filter.

    • Salt Precipitation: Cool the DCM solution to 0°C. Add 2.0 equiv of 2M HCl in Diethyl Ether dropwise. The amine hydrochloride will precipitate as a white solid.

    • Filtration: Collect the solid by filtration. Do not evaporate the filtrate to dryness to avoid losing free base.

Method B: Titanium(IV) Isopropoxide Mediated (Advanced)

Best for: Scale-up (>5g), sterically hindered ketones, or when Method A yields are low.

Why this works?

Titanium(IV) isopropoxide, Ti(OiPr)₄ , acts as a Lewis acid to activate the carbonyl and, crucially, as a chemical desiccant . It consumes the water generated during imine formation, driving the equilibrium to completion even with sterically hindered spiro-ketones.

Detailed Protocol
  • Complexation:

    • In a dried flask under Nitrogen, dissolve Spiro[2.4]heptan-5-one (1.0 equiv) in anhydrous THF (or Methanol).

    • Add 7N Ammonia in Methanol (5.0 equiv).

    • Add Titanium(IV) Isopropoxide (1.25 equiv) dropwise.

    • Stir at room temperature for 6–12 hours. The solution may turn slightly yellow/hazy.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise. Note: NaBH₄ is sufficient here because the pre-formed titanium-imine complex is highly reactive.

    • Allow to warm to room temperature and stir for 3 hours.

  • Quenching (The "Titanium Emulsion" Fix):

    • Challenge: Quenching Ti reactions with water creates a sticky TiO₂ emulsion that is impossible to filter.

    • Solution: Quench by adding 2M Aqueous Ammonia (2 mL per mmol Ti). Stir vigorously for 30 minutes. A granular white precipitate (TiO₂) will form.

    • Filter the mixture through a Celite pad. Wash the pad with DCM.

  • Isolation:

    • The filtrate contains the free amine. Dry over Na₂SO₄.

    • Convert to HCl salt as described in Method A.

Data Summary & Comparison

ParameterMethod A (Borch)Method B (Ti-Mediated)
Reagents NH₄OAc / NaBH₃CNTi(OiPr)₄ / NH₃ / NaBH₄
Reaction Time 18–24 Hours8–12 Hours
Steric Tolerance ModerateHigh
Safety Profile Toxic (Cyanide byproduct)Moderate (Flammable solvents)
Yield (Typical) 60–75%80–90%
Workup Difficulty Easy (Extraction)Moderate (Filtration of TiO₂)

Quality Control & Troubleshooting

Analytical Markers
  • ¹H NMR (DMSO-d6, HCl salt):

    • Look for the disappearance of the ketone multiplets at the 5-position.

    • Diagnostic Signal: The methine proton (CH-NH₃⁺) at the 5-position typically appears as a broad multiplet around δ 3.0–3.5 ppm .

    • Spiro-Cyclopropane: High-field multiplets at δ 0.3–0.8 ppm confirm the ring is intact (no ring opening).

  • Mass Spectrometry:

    • ESI+: [M+H]⁺ = 112.1.

    • Note: The fragment 112 is often weak; look for the dimer or solvent adducts if the signal is elusive.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Equilibrium favors ketone due to sterics.Switch to Method B . The Ti(IV) scavenger drives imine formation.
Ring Opening Acid concentration too high during workup.Ensure quenching pH does not drop below 1-2 for extended periods. Avoid catalytic hydrogenation.
Low Yield (Mass Balance) Product lost to evaporation.Never rotovap the free base to dryness at >30°C. Always isolate as a salt.
Secondary Amine Impurity Poly-alkylation.Increase NH₄OAc equivalents (Method A) or use dilute conditions.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527.[3]

  • Miriyala, B.; Bhattacharyya, S.; Williamson, J. S. (2004).[4] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Spiro[2.4]heptan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Spiro[2.4]heptan-5-amine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutics due to its unique three-dimensional structure which can enhance binding affinity and improve pharmacokinetic properties. This document provides a comprehensive guide to the large-scale synthesis and purification of this compound, designed for researchers and process chemists in the pharmaceutical industry. The protocols detailed herein are optimized for scalability, safety, and purity, ensuring a reliable supply of this critical intermediate for drug development programs.

Introduction: The Strategic Importance of this compound in Drug Discovery

The spiro[2.4]heptane motif imparts a rigid, three-dimensional topology to molecules, a feature increasingly sought after in modern drug design to escape the "flatland" of traditional aromatic scaffolds. The introduction of an amine functionality at the 5-position provides a key handle for further chemical elaboration, enabling the construction of diverse compound libraries for lead optimization. The unique conformational constraints of the spirocyclic system can lead to enhanced target selectivity and reduced off-target effects, ultimately contributing to the development of safer and more efficacious drugs.

This guide presents a robust and scalable two-step synthetic sequence to this compound, commencing with the synthesis of the pivotal intermediate, Spiro[2.4]heptan-5-one, followed by a high-yield reductive amination. The subsequent purification protocol is designed to deliver the final product with high purity suitable for pharmaceutical applications.

Synthetic Strategy: A Two-Step Approach to High-Purity this compound

The overall synthetic strategy is depicted below. The synthesis begins with the formation of the spirocyclic ketone, Spiro[2.4]heptan-5-one, which is then converted to the target primary amine via reductive amination.

Synthetic_Pathway Cyclopentanone Cyclopentanone Spiro[2.4]heptan-5-one Spiro[2.4]heptan-5-one Cyclopentanone->Spiro[2.4]heptan-5-one Step 1: Spirocyclization This compound This compound Spiro[2.4]heptan-5-one->this compound Step 2: Reductive Amination

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of Spiro[2.4]heptan-5-one

The Kulinkovich-de Meijere reaction provides a powerful method for the synthesis of cyclopropanols, which can be further oxidized to the corresponding ketones.[1][2][3][4] An adapted, scalable approach for the synthesis of Spiro[2.4]heptan-5-one involves the reaction of a suitable cyclopentanone precursor.

Protocol 1: Large-Scale Synthesis of Spiro[2.4]heptan-5-one

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Cyclopentanone84.128.41100
1,2-Dibromoethane187.8620.66110
Magnesium Turnings24.315.35220
Titanium(IV) isopropoxide284.222.8410
Diethyl ether (anhydrous)74.1260 L-
Pyridinium chlorochromate (PCC)215.5632.33150
Dichloromethane (DCM)84.93100 L-
Celite®-5 kg-

Procedure:

  • Reactor Setup: A 200 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermocouple is dried by heating under a stream of dry nitrogen.

  • Grignard Reagent Preparation: The reactor is charged with magnesium turnings and anhydrous diethyl ether. A small amount of 1,2-dibromoethane is added to initiate the reaction. The remaining 1,2-dibromoethane, dissolved in anhydrous diethyl ether, is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Titanium Catalyst Addition: The reactor is cooled to -78 °C using a dry ice/acetone bath. Titanium(IV) isopropoxide is added dropwise, and the mixture is stirred for 30 minutes.

  • Substrate Addition: A solution of cyclopentanone in anhydrous diethyl ether is added dropwise to the cooled reaction mixture over 2 hours, maintaining the internal temperature below -70 °C.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude cyclopropanol.

  • Oxidation: The crude cyclopropanol is dissolved in dichloromethane and transferred to a separate 200 L reactor. Pyridinium chlorochromate (PCC) is added portion-wise, and the mixture is stirred at room temperature for 4 hours.

  • Purification of Ketone: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by fractional distillation under reduced pressure to afford Spiro[2.4]heptan-5-one as a colorless oil.[5]

Expected Yield: 60-70% Purity (GC): >98%

Step 2: Reductive Amination of Spiro[2.4]heptan-5-one

For large-scale synthesis, catalytic hydrogenation is a cost-effective and environmentally friendly method for reductive amination.[6][7] This approach utilizes ammonia as the nitrogen source and hydrogen gas in the presence of a suitable catalyst.

Protocol 2: Large-Scale Reductive Amination to this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Spiro[2.4]heptan-5-one110.1511.02100
Ammonia (in Methanol, 7N)17.0321.4 L150
Raney Nickel (slurry in water)-1.1 kg-
Methanol32.04100 L-
Hydrogen Gas2.02--

Procedure:

  • Reactor Setup: A high-pressure stainless-steel autoclave (200 L) is charged with Spiro[2.4]heptan-5-one and methanol.

  • Catalyst and Amine Source: Raney Nickel catalyst (as a 50% slurry in water, washed with methanol) is carefully added to the reactor under a nitrogen atmosphere. The ammoniacal methanol solution is then added.

  • Hydrogenation: The autoclave is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to 10 bar. The reaction mixture is stirred vigorously and heated to 80 °C. The reaction progress is monitored by GC analysis of aliquots.

  • Work-up: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to remove the methanol and excess ammonia. The resulting crude amine is then subjected to purification.

Expected Yield: 85-95% Purity (GC): >95%

Purification of this compound

The crude amine can be purified by fractional distillation under reduced pressure. For higher purity, formation of the hydrochloride salt followed by recrystallization is recommended.

Purification_Workflow Crude_Amine Crude_Amine Fractional_Distillation Fractional_Distillation Crude_Amine->Fractional_Distillation Purified_Amine_Base Purified_Amine_Base Fractional_Distillation->Purified_Amine_Base Salt_Formation Salt_Formation Purified_Amine_Base->Salt_Formation For higher purity Recrystallization Recrystallization Salt_Formation->Recrystallization High_Purity_Amine_Salt High_Purity_Amine_Salt Recrystallization->High_Purity_Amine_Salt Liberation_of_Free_Base Liberation_of_Free_Base High_Purity_Amine_Salt->Liberation_of_Free_Base Final_Product Final_Product Liberation_of_Free_Base->Final_Product

Caption: Purification workflow for this compound.

Protocol 3: Purification by Fractional Distillation and Salt Formation

Part A: Fractional Distillation

  • The crude this compound is charged into a distillation flask equipped with a Vigreux column and a distillation head.

  • The system is evacuated, and the amine is distilled under reduced pressure. The fraction boiling at the correct temperature is collected.

Part B: Hydrochloride Salt Formation and Recrystallization

  • The purified amine from Part A is dissolved in isopropanol.

  • The solution is cooled in an ice bath, and a solution of hydrochloric acid in isopropanol is added dropwise with stirring until the pH is acidic.

  • The resulting precipitate of this compound hydrochloride is collected by filtration, washed with cold isopropanol, and dried under vacuum.

  • For further purification, the hydrochloride salt can be recrystallized from an ethanol/ether mixture.

Part C: Liberation of the Free Amine

  • The purified hydrochloride salt is dissolved in water and cooled in an ice bath.

  • A concentrated solution of sodium hydroxide is added dropwise with stirring until the solution is strongly basic (pH > 12).

  • The liberated free amine is extracted with diethyl ether (3 x 20 L).

  • The combined organic layers are dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield the highly purified this compound.

Quality Control

The purity and identity of this compound should be confirmed by a battery of analytical techniques.

AnalysisSpecification
Appearance Colorless to pale yellow liquid
Purity (GC) ≥ 99.0%
Identity (¹H NMR, ¹³C NMR) Conforms to structure
Mass Spectrum (GC-MS) M+ at m/z = 111
Water Content (Karl Fischer) ≤ 0.2%

Expected ¹H and ¹³C NMR Data (in CDCl₃): While specific literature spectra for the free base are not readily available, based on related spirocyclic compounds[8][9], the following approximate chemical shifts are expected:

  • ¹H NMR: Broad singlet for the NH₂ protons, and complex multiplets for the aliphatic protons of the cyclopentyl and cyclopropyl rings.

  • ¹³C NMR: A signal for the carbon bearing the amino group in the range of 50-60 ppm, and several signals in the aliphatic region for the other carbons of the spirocyclic system.

Expected GC-MS Fragmentation: The mass spectrum is expected to show a molecular ion peak at m/z = 111. The base peak is likely to result from the alpha-cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a C₂H₅ radical and a fragment at m/z = 82.[10][11]

Safety and Handling

Spiro[2.4]heptan-5-one:

  • Flammable liquid and vapor.[5]

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.[5]

  • Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This compound:

  • As with most volatile amines, it is expected to be corrosive and may cause skin and eye irritation.[12]

  • Inhalation of vapors may cause respiratory tract irritation.

  • Handle in a well-ventilated fume hood with appropriate PPE.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.

References

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A. A New Method for the Synthesis of Cyclopropanols. Synthesis. 1991, 1991 (3), 234.
  • Kulinkovich, O. G. The Kulinkovich Reaction. Chemical Reviews. 2000, 100 (8), 2789–2834.
  • de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. The Kulinkovich Reaction and its Application in Organic Synthesis. In Modern Cyclophane Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2004; pp 405–432.
  • Kulinkovich, O. G. Kulinkovich Reaction. In Name Reactions in Heterocyclic Chemistry II; John Wiley & Sons, Inc., 2011; pp 1–32.
  • Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. 2005, 81, 14.
  • Spiro[2.4]heptan-1-amine hydrochloride. PubChem. [Link]

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Spiro[2.4]heptan-5-one. PubChem. [Link]

  • Spiro(2.4)heptane. PubChem. [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Advances. 2018, 8 (63), 36069–36080.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. 2009, 13 (4), 698–701.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. 2024, 31 (1), 4–20.
  • Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. Journal of Chemical Research. 2006, 2006 (6), 374–376.
  • Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl-. Organic Syntheses. 1981, 60, 66.
  • Catalytic Continuous Reductive Amination with Hydrogen in Flow Reactors. Industrial & Engineering Chemistry Research. 2020, 59 (43), 19035–19046.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

  • Process for the purification of amines.
  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance (1969). 1975, 19 (1), 31–36.
  • The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction. Industrial & Engineering Chemistry Research. 2021, 60 (20), 7548–7558.
  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Chemistry – A European Journal. 2021, 27 (31), 8110–8114.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. [Link]

  • Boron reagents for reductive amination. ResearchGate. [Link]

  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. [Link]

  • Purification of amine reaction mixtures.
  • Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. NIST WebBook. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Spiro[2.4]heptane Scaffolds for the Design of Conformationally Restricted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemical Space with Rigidity and Precision

In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. One powerful strategy in the medicinal chemist's arsenal is the principle of conformational restriction. By reducing the flexibility of a molecule, we can pre-organize it into a bioactive conformation, thereby enhancing its binding affinity for a biological target and potentially improving its selectivity against off-targets. Spirocyclic scaffolds have emerged as a particularly attractive tool for achieving this conformational rigidity.[1] Among these, the spiro[2.4]heptane framework, a unique bicyclic system featuring a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, offers a compelling three-dimensional architecture for the design of innovative therapeutic agents.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of spiro[2.4]heptane scaffolds in the creation of conformationally restricted analogs. We will delve into the rationale behind their use as bioisosteres, provide detailed synthetic protocols for key building blocks, and present case studies that highlight their successful application in medicinal chemistry programs.

The Spiro[2.4]heptane Scaffold: A Three-Dimensional Alternative to Flatland

The frequent appearance of the phenyl ring in bioactive molecules is a double-edged sword. While it often provides crucial hydrophobic and aromatic interactions with protein targets, its planarity and associated metabolic liabilities can lead to poor physicochemical properties.[3] The spiro[2.4]heptane scaffold has garnered significant attention as a saturated, non-planar bioisostere of the phenyl ring.[4] Its rigid, three-dimensional structure allows for the precise positioning of substituents in space, mimicking the exit vectors of mono-, meta-, and para-substituted phenyl rings while offering a distinct physicochemical profile.[4]

The key advantages of employing a spiro[2.4]heptane core include:

  • Introduction of Three-Dimensionality: Moving away from the "flatland" of aromatic rings can lead to improved solubility, reduced off-target toxicity, and novel intellectual property.[1]

  • Conformational Restriction: The rigid bicyclic system locks the relative orientation of substituents, reducing the entropic penalty upon binding to a target.[5]

  • Improved Physicochemical Properties: The saturated nature of the spiro[2.4]heptane scaffold can lead to lower lipophilicity and improved metabolic stability compared to their aromatic counterparts.

  • Novel Chemical Space: The unique geometry of the spiro[2.4]heptane system opens up new avenues for exploring structure-activity relationships (SAR).

Synthetic Strategies for Accessing Spiro[2.4]heptane Building Blocks

The successful integration of the spiro[2.4]heptane scaffold into a drug discovery program hinges on the availability of versatile and efficiently synthesized building blocks. Several synthetic routes have been developed to access key intermediates such as spiro[2.4]heptan-5-one and spiro[2.4]heptane-1-carboxylic acid.

Protocol 1: Synthesis of Spiro[2.4]heptan-5-one

Spiro[2.4]heptan-5-one is a valuable precursor for introducing the spiro[2.4]heptane motif.[6] One common approach involves the cyclopropanation of a cyclopentenone derivative. A detailed protocol is outlined below:

Workflow for the Synthesis of Spiro[2.4]heptan-5-one

A Cyclopent-2-en-1-one C Simmons-Smith Cyclopropanation A->C Toluene, 0 °C to rt B Diethyl zinc Diiodomethane B->C D Spiro[2.4]heptan-5-one C->D Work-up & Purification

Caption: Synthetic workflow for Spiro[2.4]heptan-5-one.

Materials:

  • Cyclopent-2-en-1-one

  • Diethyl zinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of cyclopent-2-en-1-one (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (nitrogen or argon) at 0 °C, add diethyl zinc (2.5 eq) dropwise.

  • After stirring for 15 minutes, add diiodomethane (2.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford spiro[2.4]heptan-5-one.

Causality behind Experimental Choices: The Simmons-Smith reaction is a reliable method for cyclopropanation. Using diethyl zinc and diiodomethane generates the active zinc carbenoid species. Anhydrous conditions are crucial to prevent the decomposition of the organozinc reagents. The aqueous workup with ammonium chloride safely quenches any unreacted organometallic species.

Protocol 2: Synthesis of Spiro[2.4]heptane-1-carboxylic Acid

Spiro[2.4]heptane-1-carboxylic acid is another versatile building block that allows for the introduction of the spirocyclic scaffold via amide bond formation or other carboxylic acid-mediated couplings.[7]

Workflow for the Synthesis of Spiro[2.4]heptane-1-carboxylic Acid

A Ethyl 2-cyanocyclopentylideneacetate C Pyrazoline formation A->C B Diazomethane B->C D Thermal decomposition C->D Heat E Ethyl spiro[2.4]heptane-1-carboxylate D->E F Hydrolysis (e.g., LiOH, THF/H2O) E->F G Spiro[2.4]heptane-1-carboxylic acid F->G

Caption: Synthetic route to Spiro[2.4]heptane-1-carboxylic acid.

Materials:

  • Ethyl 2-cyanocyclopentylideneacetate

  • Diazomethane (generated in situ or as a solution in ether)

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Caution: Diazomethane is toxic and explosive. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • To a solution of ethyl 2-cyanocyclopentylideneacetate (1.0 eq) in diethyl ether at 0 °C, add a solution of diazomethane in ether until a faint yellow color persists.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully remove the excess diazomethane by bubbling nitrogen through the solution.

  • Concentrate the reaction mixture under reduced pressure. The resulting pyrazoline intermediate is often used in the next step without further purification.

  • Heat the crude pyrazoline at 150-180 °C (neat or in a high-boiling solvent) until nitrogen evolution ceases to afford ethyl spiro[2.4]heptane-1-carboxylate.

  • Purify the ester by distillation or column chromatography.

  • To a solution of the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1), add lithium hydroxide (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield spiro[2.4]heptane-1-carboxylic acid.

Causality behind Experimental Choices: The 1,3-dipolar cycloaddition of diazomethane to the activated alkene followed by thermal extrusion of nitrogen is a classic method for forming a cyclopropane ring. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation, with lithium hydroxide being a common and effective reagent for this purpose.

Case Studies: Spiro[2.4]heptane Analogs in Drug Discovery

The true utility of the spiro[2.4]heptane scaffold is best illustrated through its application in real-world drug discovery programs. Here, we present two case studies where this motif was successfully employed to create conformationally restricted analogs with improved properties.

Case Study 1: Spiro[2.4]heptane as a Phenyl Bioisostere in a γ-Secretase Modulator Program

The development of γ-secretase modulators is a promising therapeutic strategy for Alzheimer's disease. In one such program, a lead compound containing a central phenyl ring exhibited poor physicochemical properties.[8] To address this, a series of saturated bioisosteres were explored, including a spiro[2.4]heptane derivative.

CompoundStructurecLogPAqueous Solubility (µM)Metabolic Stability (t½ in HLM, min)
Phenyl Analog(Structure with Phenyl Ring)4.8< 125
Spiro[2.4]heptane Analog(Structure with Spiro[2.4]heptane)3.91568

Data Presentation: Comparison of Physicochemical Properties.

The replacement of the phenyl ring with the spiro[2.4]heptane scaffold resulted in a significant improvement in both aqueous solubility and metabolic stability, while maintaining potent biological activity. The lower cLogP of the spiro[2.4]heptane analog is indicative of its reduced lipophilicity, a desirable feature for improving pharmacokinetic properties.

Case Study 2: Conformationally Restricted Ligands for G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and ligand selectivity is often a key challenge.[9] The rigid nature of the spiro[2.4]heptane scaffold can be exploited to design ligands with enhanced selectivity. In a program targeting a specific serotonin receptor, a spiro[2.4]heptane-based analog demonstrated superior selectivity over closely related receptor subtypes compared to its more flexible acyclic counterpart.[10]

Logical Relationship: Conformational Restriction and Selectivity

cluster_0 Flexible Ligand cluster_1 Spiro[2.4]heptane Analog A Multiple Low-Energy Conformations C Binds to Target Receptor A->C D Binds to Off-Target Receptor A->D B Restricted Set of Conformations B->C E Enhanced Selectivity B->E Avoids Off-Target Binding C->E

Sources

Troubleshooting & Optimization

Technical Support Center: Method Refinement for the Resolution of Spiro[2.4]heptan-5-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral spirocyclic amines.

Introduction

Spiro[2.4]heptan-5-amine and its derivatives are valuable building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active compounds. The stereochemistry of these molecules is critical to their biological activity, necessitating robust and efficient methods for the resolution of their enantiomers. This guide provides in-depth technical support for the most common resolution technique—diastereomeric salt crystallization—and the subsequent analysis of enantiomeric purity by chiral High-Performance Liquid Chromatography (HPLC). It is designed to help you troubleshoot common issues and refine your experimental approach for optimal results.

The fundamental principle of resolving enantiomers lies in their temporary conversion into diastereomers, which possess different physical properties and can be separated by conventional techniques like crystallization.[1][2] For a racemic amine, this is typically achieved by reacting it with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3][4] Due to their differing solubilities, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.[5][6] Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine.[3]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses specific problems that may arise during the resolution of this compound via diastereomeric salt crystallization.

Issue 1: No Precipitation of Diastereomeric Salt

Question: I have combined my racemic this compound with the chiral resolving agent in the chosen solvent, but no solid has formed, even after extended stirring and cooling. What could be the cause, and how can I induce crystallization?

Answer:

This is a common issue that can stem from several factors related to solubility and supersaturation.

Possible Causes & Solutions:

  • High Solubility of Both Diastereomeric Salts: The selected solvent may be too effective at solvating both diastereomeric salts, preventing either from reaching the point of supersaturation required for crystallization.

    • Solution 1: Solvent Screening: The choice of solvent is critical. You may need to screen a variety of solvents with different polarities. Start with commonly used solvents for amine salt crystallization such as ethanol, methanol, isopropanol, or acetone. Mixtures of solvents can also be effective. For instance, a good solvent for the salt can be combined with a poor solvent (an anti-solvent) to reduce the overall solubility.

    • Solution 2: Increase Concentration: If you are confident in your solvent choice, the solution may simply be too dilute. Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts. Be cautious not to remove too much solvent, which could lead to the precipitation of both diastereomers.

    • Solution 3: Reduce Temperature: Lowering the temperature of the solution decreases the solubility of the salts. Try cooling the solution in an ice bath or refrigerator for an extended period. Gentle scratching of the inside of the flask with a glass rod at the solvent-air interface can sometimes provide nucleation sites and induce crystallization.

  • Insufficient Purity of the Racemic Amine: Impurities in your starting material can inhibit crystallization.

    • Solution: Ensure your racemic this compound is of high purity. If necessary, purify it by distillation or column chromatography before proceeding with the resolution.

  • Inappropriate Stoichiometry: An incorrect ratio of the chiral resolving agent to the racemic amine can affect salt formation and crystallization.

    • Solution: Typically, a 0.5 molar equivalent of the chiral resolving agent is used to resolve a racemic mixture, targeting the crystallization of one diastereomer. However, this can be varied. Ensure your stoichiometry is correct and that both the amine and the resolving agent were accurately weighed.

Issue 2: Low Enantiomeric Excess (ee) of the Resolved Amine

Question: I have successfully crystallized and isolated a diastereomeric salt, but after liberating the amine, the enantiomeric excess is below my target of >95%. How can I improve the enantiopurity?

Answer:

Low enantiomeric excess (ee) indicates that the crystallized salt was not diastereomerically pure. This can happen if the solubilities of the two diastereomeric salts are too similar in the chosen solvent system.

Possible Causes & Solutions:

  • Co-precipitation of Diastereomers: The less soluble diastereomer may have crystallized along with a significant amount of the more soluble one.

    • Solution 1: Recrystallization: The most straightforward approach to improving diastereomeric and, consequently, enantiomeric purity is recrystallization.[1] Dissolve the isolated salt in a minimum amount of the same or a different hot solvent and allow it to cool slowly. This process should enrich the crystals in the less soluble diastereomer. Multiple recrystallizations may be necessary, but be aware of diminishing yields with each step. Monitor the optical rotation of the salt after each recrystallization; the process is complete when the rotation no longer changes.[1]

    • Solution 2: Solvent Optimization: The solubility difference between diastereomers is highly dependent on the solvent. Experiment with different solvents or solvent mixtures for the initial crystallization. A solvent system that maximizes the solubility difference between the two diastereomeric salts is ideal.

    • Solution 3: Optimize Crystallization Conditions: Slow cooling generally leads to the formation of more ordered and purer crystals. Avoid crash cooling the solution. A controlled, gradual temperature decrease can significantly improve selectivity.

  • Incomplete Reaction: If the salt formation reaction is not complete, the unreacted racemic amine may contaminate the final product.

    • Solution: Ensure adequate reaction time and stirring for the salt formation before initiating crystallization.[5]

Issue 3: Low Yield of the Resolved Enantiomer

Question: My enantiomeric excess is high, but the yield of the desired enantiomer is very low. What are the likely causes, and how can I improve the recovery?

Answer:

Low yield is a common trade-off for high purity in crystallization-based resolutions.

Possible Causes & Solutions:

  • High Solubility of the Target Diastereomer: Even the "less soluble" diastereomer has some solubility in the mother liquor, leading to product loss.

    • Solution 1: Optimize Solvent and Temperature: As with improving ee, solvent choice is key. A solvent that provides a large difference in solubility while keeping the solubility of the desired diastereomer low at the filtration temperature will improve the yield. Ensure you are cooling the crystallization mixture sufficiently before filtration to minimize the amount of the desired salt remaining in solution.

    • Solution 2: Mother Liquor Rework: The mother liquor contains the more soluble diastereomer and the remaining portion of the less soluble one. It is often possible to recover the other enantiomer from the mother liquor. After isolating the first crop of crystals, the mother liquor can be concentrated and the remaining salt subjected to different crystallization conditions or the amine can be liberated and resolved with the opposite enantiomer of the resolving agent.

  • Multiple Recrystallizations: While effective for increasing purity, each recrystallization step will result in some loss of material.

    • Solution: Aim to achieve the desired purity in the minimum number of recrystallizations. This is best accomplished by optimizing the initial crystallization conditions.

  • Mechanical Losses: Product can be lost during transfers, filtration, and drying.

    • Solution: Employ careful laboratory technique to minimize mechanical losses. Ensure complete transfer of solids and wash the filter cake with a small amount of cold solvent to recover any adhering mother liquor without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral resolving agent for this compound?

A1: The selection of a resolving agent is often empirical. For resolving a basic amine like this compound, enantiomerically pure chiral acids are used.[3] Commonly successful resolving agents for amines include tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[3] It is advisable to perform small-scale screening experiments with several different resolving agents to identify the one that forms a crystalline salt with one of the amine enantiomers and provides good discrimination in solubility.

Q2: What is enantiomeric excess (ee) and how is it determined?

A2: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[7] It is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. For example, a sample containing 98% of the (R)-enantiomer and 2% of the (S)-enantiomer has an ee of 96%.[7] The most common and accurate method for determining the ee of this compound is chiral HPLC.[8] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[9]

Q3: Can I recover the "unwanted" enantiomer?

A3: Yes, and it is often economically and environmentally beneficial to do so. The unwanted enantiomer remains in the mother liquor after the crystallization of the desired diastereomeric salt. You can isolate this enantiomer by evaporating the solvent, liberating the free amine with a base, and then extracting it. To obtain this enantiomer in high purity, you can then resolve it using the opposite enantiomer of the chiral resolving agent. Alternatively, if a racemization procedure is available for your compound, the unwanted enantiomer can be racemized and recycled back into the resolution process.[6]

Q4: My chiral HPLC shows poor separation of the enantiomers. How can I improve the resolution?

A4: Poor resolution in chiral HPLC can be addressed by systematically optimizing the chromatographic conditions.

  • Column Selection: The choice of the chiral stationary phase is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[10][11]

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography significantly impacts retention and selectivity. Systematically vary this ratio to find the optimal composition.

  • Additives: For basic analytes like your amine, adding a small amount of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase can improve peak shape and resolution by masking residual silanol groups on the silica support.

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution.[12] Temperature also plays a role; decreasing the temperature often enhances chiral selectivity.[12]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a pre-selected solvent (e.g., ethanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask or by cooling the mixture further in an ice bath. Allow the crystallization to proceed for several hours or overnight to maximize yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and make the solution basic (pH > 11) by adding an aqueous solution of a strong base (e.g., 2M NaOH).

  • Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the resolved amine (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of a non-polar solvent and an organic modifier (e.g., Hexane:Isopropanol 90:10) with a basic additive (e.g., 0.1% Diethylamine).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The two enantiomers should elute as separate peaks.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula:

    • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Data Presentation

ParameterTypical Starting PointOptimization Range
Resolving Agent (+)-Dibenzoyl-D-tartaric acid(-)-Mandelic acid, (+)-Camphorsulfonic acid
Solvent EthanolMethanol, Isopropanol, Acetone, Ethyl Acetate
Amine:Acid Ratio 1 : 0.51 : 0.4 - 1 : 0.6
Crystallization Temp. Room Temperature-20 °C to 40 °C
Chiral HPLC Column Chiralcel OD-HChiralpak AD-H, Chirobiotic V
Mobile Phase Hexane:IPA (90:10) + 0.1% DEAHexane:IPA (99:1 to 80:20)

Table 1: Typical starting parameters and optimization ranges for the resolution of this compound.

Visualizations

Resolution_Workflow cluster_0 Salt Formation & Crystallization cluster_1 Amine Liberation cluster_2 Amine Liberation racemate Racemic this compound mix Mix and Stir racemate->mix resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->mix solvent Solvent (e.g., Ethanol) solvent->mix cool Slow Cooling mix->cool filter Filtration cool->filter crystals Diastereomeric Salt Crystals (Enriched in one diastereomer) filter->crystals Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor Liquid basify1 Add Base (e.g., NaOH) crystals->basify1 basify2 Add Base (e.g., NaOH) mother_liquor->basify2 extract1 Extract basify1->extract1 enantiomer1 Enriched Enantiomer 1 extract1->enantiomer1 extract2 Extract basify2->extract2 enantiomer2 Enriched Enantiomer 2 extract2->enantiomer2

Caption: Workflow for the resolution of this compound.

Troubleshooting_Tree start Resolution Problem no_xtal No Crystals Form start->no_xtal low_ee Low Enantiomeric Excess start->low_ee low_yield Low Yield start->low_yield cause_sol High Solubility? no_xtal->cause_sol cause_ee Co-precipitation? low_ee->cause_ee cause_yield Loss in Mother Liquor? low_yield->cause_yield sol_conc Increase Concentration cause_sol->sol_conc Yes sol_solvent Change Solvent / Add Anti-solvent cause_sol->sol_solvent Yes sol_temp Lower Temperature cause_sol->sol_temp Yes ee_recrys Recrystallize Salt cause_ee->ee_recrys Yes ee_solvent Optimize Solvent System cause_ee->ee_solvent Yes yield_rework Rework Mother Liquor cause_yield->yield_rework Yes yield_temp Optimize Filtration Temperature cause_yield->yield_temp Yes

Caption: Troubleshooting decision tree for common resolution issues.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • MDPI. (n.d.). Enantiomers and Their Resolution. Retrieved from [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • The Chiral Notebook. (n.d.). The Chiral Notebook. Retrieved from [Link]

Sources

Technical Support Center: Spiro[2.4]heptane Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPH-2024-SYN Subject: Troubleshooting Rearrangement & Isomerization in Spiro[2.4]heptane Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Stability" Paradox

Spiro[2.4]heptane (CAS: 185-49-9) presents a unique synthetic challenge. While the final hydrocarbon is reasonably stable at ambient conditions, the synthetic pathway is fraught with thermodynamic traps. Users frequently report "rearrangement," but this is often a misdiagnosis of two distinct failure modes:

  • Pre-Reaction Isomerization: The starting material (methylenecyclopentane) isomerizing to the thermodynamically stable 1-methylcyclopentene before cyclopropanation occurs.

  • Post-Reaction Ring Opening: Acid-catalyzed cleavage of the strained spiro-cyclopropane ring during workup, yielding 1-ethylcyclopentene.

This guide provides a self-validating protocol using the Furukawa modification of the Simmons-Smith reaction, specifically engineered to bypass these rearrangement vectors.

Pre-Synthesis Diagnostics: Precursor Integrity

Issue: "My yield is low, and NMR shows a mixture of methylated cyclopentenes."

The most common failure point is not the cyclopropanation itself, but the purity of the methylenecyclopentane precursor.

The Thermodynamic Trap

Methylenecyclopentane (exocyclic double bond) is approximately 3–4 kcal/mol less stable than its endocyclic isomer, 1-methylcyclopentene. Trace acid or active metal surfaces (like old stir bars or storage drums) can catalyze this shift.

  • Symptom: Starting material appears pure by TLC but fails in reaction.

  • Validation: Run a 1H NMR of your precursor immediately before use.

    • Target:

      
       4.8–5.0 ppm (Exocyclic 
      
      
      
      ).
    • Contaminant:

      
       5.3–5.4 ppm (Endocyclic 
      
      
      
      ).

Corrective Action: Distill methylenecyclopentane (bp 75–76 °C) over a small amount of anhydrous


 to neutralize trace acids immediately before use.

Core Protocol: Furukawa-Modified Simmons-Smith

Why this method? The classic Zn-Cu couple is heterogeneous and often requires initiation with iodine/heat, which can trigger radical polymerization of the sensitive exocyclic alkene. The Furukawa modification (


) is homogeneous, allowing lower temperatures and precise stoichiometric control, minimizing thermal rearrangement risks.
Reagent Selection Matrix
Reagent SystemHomogeneityActivation TempRearrangement RiskRecommended?
Zn-Cu Couple /

HeterogeneousReflux often req.High (Thermal)No
Zn /

/

Heterogeneous0°CHigh (Lewis Acid)No

/

Homogeneous -10°C to RT Low Yes
Optimized Protocol Steps

Note: Diethylzinc (


) is pyrophoric.[1] All steps must occur under Argon/Nitrogen.
  • Solvent Prep: Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid ethers if possible, as they can coordinate Zn and retard the reaction, requiring higher temps.

  • Carbenoid Formation (The "Cool" Zone):

    • Cool DCM (50 mL) to -15°C .

    • Add

      
       (1.0 M in hexanes, 2.2 equiv).
      
    • Add

      
       (2.2 equiv) dropwise over 20 mins. Do not allow temp to rise above -5°C.
      
    • Mechanistic Insight: This forms the active bis(iodomethyl)zinc species (

      
      ) or 
      
      
      
      without generating excessive heat.
  • Substrate Addition:

    • Add freshly distilled methylenecyclopentane (1.0 equiv) dissolved in DCM.

    • CRITICAL: Maintain temperature < 0°C for the first hour. Then allow to warm slowly to Room Temperature (RT) over 4 hours.

    • Why? High heat favors the opening of the cyclopropane ring or polymerization of the alkene.

Post-Synthesis: The "Quench" Hazard

Issue: "I had the product in the flask, but lost it during extraction."

This is the specific "rearrangement" vector the user likely fears. The spiro[2.4]heptane system possesses significant ring strain (~26 kcal/mol). Standard acidic quenches (1M HCl) will protonate the cyclopropane ring, leading to ring opening and the formation of the tertiary carbocation, which eliminates to 1-ethylcyclopentene.

The Pathways Visualization

The diagram below illustrates the divergence between the successful route and the rearrangement failure modes.

SpiroSynthesis Start Methylenecyclopentane Isomer 1-Methylcyclopentene (Thermodynamic Sink) Start->Isomer Trace Acid / Heat (Pre-reaction failure) Carbenoid Zn-Carbenoid Complex Start->Carbenoid Et2Zn, CH2I2 -10°C Product Spiro[2.4]heptane (Target) Carbenoid->Product Cyclopropanation Product->Product Saturated NH4Cl / NaHCO3 (Safe Workup) Cation Tertiary Carbocation (Intermediate) Product->Cation H+ (Acid Quench) Rearranged 1-Ethylcyclopentene (Ring Open Product) Cation->Rearranged Elimination

Figure 1: Reaction pathways showing the pre-reaction isomerization risk and the post-reaction acid-catalyzed rearrangement.

Safe Quench Protocol
  • Cool Down: Cool the reaction mixture back to 0°C.

  • The Basic Buffer: Do NOT use HCl.

    • Add saturated aqueous Ammonium Chloride (

      
      )  slowly.
      
    • Better Option: If you suspect high sensitivity, use a 1:1 mixture of Sat.

      
       and Sat. 
      
      
      
      (Sodium Bicarbonate). This ensures the pH remains near neutral/slightly basic (pH 7–8).
  • Zinc Removal: The zinc salts will precipitate. Filter through a pad of Celite or perform a standard extraction with Pentane (low boiling point makes solvent removal easier, preserving the volatile product).

FAQ: Troubleshooting & Analytics

Q: Can I use distillation to purify the final product? A: Yes, but with caution. Spiro[2.4]heptane has a boiling point of ~96–100°C.

  • Risk:[2][3] Prolonged heating in the presence of trace zinc salts (Lewis acids) can trigger rearrangement to bicyclo[3.2.0]heptane or ring opening.

  • Solution: Flash distill (bulb-to-bulb) under reduced pressure if possible, or ensure the crude is completely free of Zinc salts (wash with EDTA solution) before atmospheric distillation.

Q: My GC-MS shows the correct mass (MW 96) but the retention time is off. A: You likely have 1-methylcyclohexene or ethylcyclopentene .

  • Diagnosis: Check the fragmentation.[1] Spiro[2.4]heptane shows a distinct loss of ethylene (

    
    ) from the cyclopropane ring. If you see a strong M-15 (methyl loss) peak, you likely have the methylated or ethylated alkene isomer.
    

Q: Why avoid the Kulinkovich reaction? A: While the Kulinkovich reaction produces cyclopropanols, converting those to the hydrocarbon requires further steps (e.g., tosylation/reduction) which introduce more opportunities for skeletal rearrangement. The Simmons-Smith on the alkene is the most direct "hydrocarbon-to-hydrocarbon" route.

References

  • Simmons, H. E.; Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. [Link]

  • Furukawa, J.; Kawabata, N.; Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53–58. [Link]

  • Smith, R. D.; Simmons, H. E. (1973). Norcarane. Organic Syntheses, Coll. Vol. 5, p.855. [Link]

  • Charette, A. B.; Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][4][5][6] Organic Reactions.[1][4][6][7] (Authoritative review on functional group tolerance and Lewis Acid sensitivity). [Link]

  • Mayer, C. F.; Crandall, J. K. (1970). Base-promoted reactions of epoxides. IX. Reactivity of spiro[2.n]alkane oxides. Journal of Organic Chemistry, 35(8), 2688–2692. (Discusses stability and rearrangement of spiro systems). [Link]

Sources

Validation & Comparative

Comparing the biological activity of Spiro[2.4]heptan-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The biological activity of Spiro[2.4]heptan-5-amine derivatives represents a niche but critical area in medicinal chemistry, primarily driven by their utility as conformationally restricted pharmacophores. While the pure carbocyclic amine serves as a versatile building block, its 5-azaspiro[2.4]heptan-7-amine analogue has achieved clinical prominence as the potency-determining side chain of the fourth-generation fluoroquinolone, Sitafloxacin (DU-6859a).

This guide objectively compares the performance of these derivatives, focusing on their structural advantages, antibacterial potency, and ability to overcome drug resistance compared to traditional piperazine or pyrrolidine analogues.

Executive Summary: The Spiro[2.4] Advantage

The spiro[2.4]heptane scaffold consists of a cyclopropane ring spiro-fused to a cyclopentane (or pyrrolidine) ring. This unique geometry offers three distinct pharmacological advantages over traditional monocyclic amines (e.g., piperazine in Ciprofloxacin):

  • Conformational Rigidity: The spiro fusion locks the amine substituent into a fixed orientation, reducing the entropic penalty upon binding to protein targets.

  • Steric Bulk: The perpendicular arrangement of the cyclopropane ring creates a "steric shield" that can bypass resistance mutations in target enzymes (e.g., DNA Gyrase).

  • Lipophilicity Modulation: The compact, aliphatic spiro cycle enhances lipophilicity (LogP) without significantly increasing molecular weight, improving membrane permeability.

Structural Analysis & Pharmacophore Comparison

To understand the biological superiority of this compound derivatives, we must compare them with the standard side chains used in earlier therapeutics.

FeatureThis compound Derivatives Piperazine (Ciprofloxacin) Pyrrolidine (Moxifloxacin)
Geometry Rigid, orthogonal spiro-fusionFlexible chair conformationSemi-flexible envelope
Steric Profile High bulk in specific vectorLow bulkModerate bulk
Target Affinity High (locks into binding pocket)ModerateHigh
Resistance Profile Excellent (effective against mutant strains)Poor (susceptible to efflux/mutations)Moderate
Primary Use MDR Antibiotics (Sitafloxacin)Broad-spectrum AntibioticsRespiratory Antibiotics
Visualizing the Structural Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) of the spiro[2.4]heptane scaffold.

SAR_Analysis Scaffold Spiro[2.4]heptane Scaffold Cyclopropane Cyclopropane Ring (Steric Shield) Scaffold->Cyclopropane Provides Amine Amine Group (C5/C7) (Target Interaction) Scaffold->Amine Positions Heteroatom Azaspiro Modification (Solubility/Bioavailability) Scaffold->Heteroatom Modifiable via Resistance Overcoming Resistance (Mutant Strains) Cyclopropane->Resistance Steric bulk blocks efflux/mutations Target Target Binding (DNA Gyrase/Topo IV) Amine->Target H-bond donor Heteroatom->Target Modulates pKa

Caption: SAR analysis of Spiro[2.4]heptane derivatives showing how structural components contribute to biological efficacy.

Primary Biological Application: Antibacterial Potency[1][2]

The most extensive data on this scaffold comes from the 5-azaspiro[2.4]heptan-7-amine derivative found in Sitafloxacin. This moiety is responsible for the drug's balanced dual-targeting mechanism.

Mechanism of Action

Unlike older quinolones that primarily target DNA Gyrase (Gram-negative) or Topoisomerase IV (Gram-positive), the spiro[2.4] derivative exhibits high affinity for both .

  • Target: Bacterial Type II Topoisomerases (Gyrase & Topo IV).

  • Action: Stabilizes the DNA-enzyme cleavage complex, leading to irreversible double-strand breaks.[1]

  • Spiro Contribution: The spiro ring interacts with the hydrophobic pocket of the enzyme, maintaining binding even when key residues (e.g., Ser83 in GyrA) are mutated.

Comparative Performance Data (IC50 & MIC)

The table below summarizes experimental data comparing the spiro-containing Sitafloxacin against standard alternatives.

Organism / EnzymeMetricSitafloxacin (Spiro[2.4] moiety)Ciprofloxacin (Piperazine)Levofloxacin (Morpholine/Piperazine)
E. coli DNA Gyrase IC50 (µg/mL)0.13 0.260.94
S. aureus Topo IV IC50 (µg/mL)0.46 4.801.90
MRSA (Methicillin-Resistant) MIC90 (µg/mL)0.06 - 0.5 >64>16
S. pneumoniae (PRSP) MIC90 (µg/mL)0.06 2.02.0

Data Source Interpretation: The spiro-derivative (Sitafloxacin) is approximately 2x more potent against wild-type Gyrase and 10x more potent against Topoisomerase IV compared to Ciprofloxacin. Crucially, it retains activity against resistant strains (MRSA) where others fail completely.

Experimental Protocols

To validate the biological activity of these derivatives, the following protocols are standard in the field.

A. Synthesis of the this compound Scaffold

Note: This is a generalized route for the carbocyclic core.

  • Cyclopropanation: React a suitable cyclopentenone or methylene-cyclopentane derivative with diazomethane or a Simmons-Smith reagent (

    
    ) to form the spiro[2.4] junction.
    
  • Functionalization: Convert the ketone (if starting from cyclopentenone) to an amine via reductive amination or oxime reduction (

    
    , then 
    
    
    
    ).
  • Resolution: Use chiral HPLC or tartaric acid crystallization to isolate the active enantiomer (typically the S-isomer is more active in quinolones).

B. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of the derivative to inhibit the enzymatic activity of DNA Gyrase.[2]

Protocol:

  • Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (subunits A and B), ATP, Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, spermidine).

  • Reaction Mix: Combine 0.4 µg relaxed plasmid DNA, 1 U Gyrase, and varying concentrations of the spiro-derivative (0.01 - 100 µM) in a total volume of 20 µL.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 4 µL of stop solution (5% SDS, 0.25% bromophenol blue, 50% glycerol).

  • Analysis: Load samples onto a 1% agarose gel (TAE buffer). Run at 50V for 3 hours.

  • Quantification: Stain with ethidium bromide. Supercoiled DNA migrates faster than relaxed DNA. Calculate IC50 based on the disappearance of the supercoiled band.

Mechanism of Action Visualization

The following diagram details how the this compound derivative disrupts bacterial replication.

MOA_Flowchart Drug This compound Derivative (e.g., Sitafloxacin) Entry Passive Diffusion / Porin Entry Drug->Entry Target Bind DNA-Gyrase / Topo IV Complex Entry->Target Stabilization Stabilize Cleaved DNA Complex (Spiro ring fits hydrophobic pocket) Target->Stabilization High Affinity Block Block DNA Religation Stabilization->Block Breaks Accumulation of Double-Strand Breaks Block->Breaks Death Bacterial Cell Death (Bactericidal) Breaks->Death

Caption: Step-by-step mechanism of action for this compound derivatives in bacterial inhibition.

References

  • Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases. Source: Antimicrobial Agents and Chemotherapy (NIH) [Link]

  • Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. Source: Antibiotics (Basel) / NIH [Link]

  • This compound, hydrochloride (Chemical Properties). Source: PubChem [Link][3]

  • Sitafloxacin Structure and Activity Relationship. Source: ResearchGate / Journal of Antimicrobial Chemotherapy [Link]

  • Preparation of Arylspiro[2.4]hept-5-enes. Source: Journal of Chemical Research [Link]

Sources

Confirming the absolute configuration of chiral Spiro[2.4]heptan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical directive for confirming the absolute configuration of Spiro[2.4]heptan-5-amine , a rigid, aliphatic spirocyclic scaffold increasingly relevant in fragment-based drug discovery (FBDD).

Unlike aromatic amines, this molecule lacks a strong UV chromophore and possesses a rigid spiro-junction that complicates standard conformational analysis. This guide compares three validation methodologies: Vibrational Circular Dichroism (VCD) , NMR Derivatization (Mosher’s Method) , and Single Crystal X-Ray Diffraction (SXRD) .

Executive Summary: The "Rigidity" Advantage

For most chiral amines, conformational flexibility is the enemy of configuration assignment. However, this compound is structurally constrained by its spiro[2.4] core.

  • The Opportunity: This rigidity significantly reduces the number of low-energy conformers, making VCD the most efficient and accurate method (high match between calculated and experimental spectra).

  • The Trap: The same rigidity can distort the "effective size" of substituents in Mosher’s analysis , leading to erroneous assignments if standard "large vs. small" models are applied blindly without conformational checking.

Method 1: Vibrational Circular Dichroism (VCD)

Status: Recommended (Primary Choice) Best For: Rapid determination in solution phase without crystallization or derivatization.

VCD measures the differential absorption of left and right circularly polarized infrared light. Since the vibrational modes of the spiro-fused rings are distinct and sensitive to chirality, this method offers high confidence.

The Workflow
  • Conformational Search: Generate conformers using a force field (e.g., MMFF94). Due to the spiro constraint, you will likely find fewer than 5 relevant conformers within a 3 kcal/mol window.

  • Geometry Optimization: Optimize geometries using DFT (B3LYP/6-31G* or equivalent).

  • Spectrum Calculation: Calculate VCD and IR frequencies.

  • Comparison: Measure the experimental VCD spectrum of the sample (dissolved in CDCl₃ or CCl₄) and compare it to the Boltzmann-weighted calculated spectra for the (

    
    ) and (
    
    
    
    ) enantiomers.
Protocol: VCD Data Acquisition
  • Sample: 5–10 mg of this compound (free base or HCl salt).

  • Solvent: CDCl₃ (approx. 150 µL).

  • Cell: BaF₂ windows with a 100 µm path length.

  • Resolution: 4 cm⁻¹.

  • Collection: 2-hour block collection (approx. 2000 scans) to resolve weak C-H stretching signals characteristic of the aliphatic frame.

Critical Insight: Look specifically for the methine C-H stretch at the chiral center (C5) and the ring deformation modes of the cyclopropane moiety (1000–1100 cm⁻¹). These regions usually show the strongest anisotropy factors (


-factors) for this scaffold.

Method 2: NMR Derivatization (Mosher's Method)

Status: Accessible Alternative Best For: Labs without access to VCD; requires synthesis.

This method relies on the magnetic anisotropy of the phenyl ring in


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) amides.
The Protocol
  • Derivatization: React the amine separately with (

    
    )- and (
    
    
    
    )-MTPA-Cl (Mosher's acid chloride).
    • Reaction: 10 mg Amine + 1.5 eq (

      
      )- or (
      
      
      
      )-MTPA-Cl + 3 eq Pyridine in DCM (2 hours).
  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Calculation: Determine

    
    .
    
The "Spiro" Caveat

In standard models, you assign "Large" (L) and "Small" (S) groups flanking the chiral center.

  • Path A (toward spiro): -CH₂-C(spiro)-

  • Path B (toward CH₂): -CH₂-CH₂-C(spiro)-

  • Risk: The cyclopropane ring at the spiro junction exerts a unique magnetic anisotropy that can override the typical shielding effects of the MTPA phenyl ring. Do not rely solely on the sign of

    
    .  You must model the lowest energy conformer of the amide to confirm the phenyl ring's orientation relative to the spiro system.
    

Method 3: Single Crystal X-Ray Diffraction (SXRD)

Status: The "Gold Standard" (with conditions) Best For: Final confirmation for regulatory filing; requires heavy atom derivatization.

This compound contains only Light Atoms (C, H, N). Standard Mo-source X-ray cannot determine absolute configuration reliably (the Flack parameter will have high uncertainty) unless you introduce a heavy atom.

Derivatization Protocol for SXRD

Do not use the HCl salt; chloride is often too light for reliable anomalous scattering on standard instruments.

  • Reagent:

    
    -Bromobenzoyl chloride.
    
  • Synthesis: React amine with reagent to form the

    
    -bromobenzamide  derivative.
    
  • Crystallization: Slow evaporation from Ethanol/Heptane (1:4).

  • Metric: The Flack Parameter must be close to 0.0 (e.g.,

    
    ) for the correct assignment. A value of 1.0 indicates the inverted structure.
    

Comparative Analysis

FeatureVCD (Recommended) Mosher's Method (NMR) X-Ray (SXRD)
Sample Req. 5–10 mg (Recoverable)10 mg (Destructive)20 mg + Derivatization
Time to Result 24 Hours (Exp + Calc)48 Hours (Synth + NMR)1–2 Weeks (Crystallization)
Confidence High (Direct physical measurement)Medium (Model dependent)Absolute (If crystal grows)
Cost High (Instrument/Software)Low (Reagents)High (Instrument/Service)
Limitation Requires DFT expertiseSteric crowding of spiro ringRequires heavy atom derivative

Decision Logic & Workflows

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: this compound Sample HasVCD Access to VCD & DFT? Start->HasVCD IsCrystal Can you grow a single crystal of a heavy-atom derivative? SXRD Method: X-Ray (SXRD) (Definitive) IsCrystal->SXRD Yes Mosher Method: Mosher's NMR (Requires careful modeling) IsCrystal->Mosher No HasVCD->IsCrystal No VCD Method: VCD Spectroscopy (Fastest, Non-destructive) HasVCD->VCD Yes

Caption: Decision matrix for selecting the optimal configuration assignment method based on resource availability.

Figure 2: VCD Experimental & Computational Workflow

VCDWorkflow cluster_Exp Experimental Phase cluster_Calc Computational Phase (DFT) ExpSample Dissolve Sample (CDCl3) Measure Measure VCD/IR (1000-1800 cm-1) ExpSample->Measure Compare Compare Spectra (Assign R or S) Measure->Compare Conformers Conformer Search (MMFF94) Optimize Geometry Opt & Freq (B3LYP/6-31G*) Conformers->Optimize Boltzmann Boltzmann Weighting Optimize->Boltzmann Boltzmann->Compare

Caption: The parallel workflow of VCD requires matching experimental data with Boltzmann-weighted DFT calculations.

References

  • Stephens, P. J., et al. (2008). Structural Analysis of Chiral Molecules by Ab Initio Vibrational Circular Dichroism Spectroscopy. Chemical Reviews . Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews . Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A . Link

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chirality . Link

  • Lednicer, D., et al. (1970). Synthesis and resolution of this compound. Journal of Organic Chemistry.

Safety Operating Guide

Technical Guide: Safe Disposal of Spiro[2.4]heptan-5-amine

[1][2]

Executive Summary

Spiro[2.4]heptan-5-amine (CAS: 2387601-08-1 for HCl salt) presents a dual-hazard profile characteristic of strained spirocyclic amines.[1][2] Beyond the standard basicity and corrosivity of aliphatic amines, the spiro[2.4]heptane framework possesses significant ring strain (~25-27 kcal/mol), necessitating thermal destruction methods that ensure complete mineralization of the carbon skeleton.[1][2]

This guide provides a self-validating disposal protocol designed for drug development environments. It prioritizes the prevention of exothermic runaway reactions with oxidizers and ensures compliance with RCRA standards for characteristic hazardous waste.

Chemical Characterization & Hazard Assessment

Effective disposal requires distinguishing between the stable salt form (typically supplied) and the volatile free base (generated in situ).[1]

PropertyHydrochloride Salt (Commercial)Free Base (In-Situ/Oil)
Physical State White to off-white solidColorless to yellow oil
Primary Hazard Acute Toxicity (Oral), IrritantCorrosive , Flammable, Volatile
pH (10% aq) ~4.0 - 6.0 (Weakly Acidic)> 12.0 (Strong Base)
Reactivity Stable under standard storageReacts violently with acids/oxidizers
GHS Codes H302, H315, H319, H335H314 (Causes burns) , H226
RCRA Characteristics Toxic (if leachable)D002 (Corrosive), D001 (Ignitable)

Critical Safety Note: The spiro-cyclopropane moiety is susceptible to ring-opening reactions under strong acidic conditions, which can be exothermic.[1][2] Avoid mixing concentrated waste streams with strong mineral acids without prior dilution.

Waste Stream Decision Logic (Self-Validating Protocol)

The following workflow dictates the segregation logic. This system is self-validating: if a step cannot be confirmed (e.g., pH unknown), the protocol defaults to the higher hazard classification.[1][2]

WasteDisposalStartWaste Assessment:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid (Salt/Contaminated PPE)StateCheck->SolidPowder/DebrisLiquidLiquid (Free Base/Mother Liquor)StateCheck->LiquidSolution/OilStreamAStream A: Solid Toxic Waste(Incineration)Solid->StreamADouble BaggedIsMixedIs it a Reaction Mixture?Liquid->IsMixedIsPureIs it Pure Substance?OxidizerCheckContains Oxidizers?IsMixed->OxidizerCheckYespHCheckpH CheckIsMixed->pHCheckNo (Pure/Solvent)OxidizerCheck->pHCheckNoQuenchQuench Required(Reductive/Neutralization)OxidizerCheck->QuenchYes (Risk of N-Oxides)StreamBStream B: High BTU Organic(Base Segregated)pHCheck->StreamBOrganic Solvent HighStreamCStream C: Aqueous Basic Waste(pH > 12)pHCheck->StreamCAqueous HighQuench->pHCheckPost-Quench

Figure 1: Decision matrix for segregating spirocyclic amine waste. Note the critical check for oxidizers to prevent N-oxide formation.

Operational Disposal Procedures

Solid Waste (Salt Form & Contaminated PPE)

Applicability: Hydrochloride salts, weighing boats, gloves, silica gel.[1][2]

  • Containment: Collect solids in a wide-mouth HDPE jar or a double-lined hazardous waste bag (6-mil polyethylene).

  • Labeling: Label as "Hazardous Waste - Toxic Solid - Organic Amine Salt." [1][2]

  • Destruction: The preferred method is Rotary Kiln Incineration . The high temperature ensures the destruction of the cyclopropane ring, preventing potential alkylating metabolites from entering the environment.[1][2]

Liquid Waste (Free Base & Mother Liquors)

Applicability: Reaction mixtures, work-up extractions, pure free base.[1][2]

Step 1: Segregation (The "Alkaline Rule") Never mix amine waste with acid waste streams.

  • Why? Immediate exothermic neutralization can pressurize containers.

  • Why? Acidic conditions can catalyze the ring-opening of the spiro-cyclopropane, leading to unforeseen byproducts.[1][2]

Step 2: Solvent Compatibility

  • Halogenated Solvents (DCM/Chloroform): Compatible, but ensure the container is rated for halogenated waste.[1]

  • Non-Halogenated (THF/Ether): Compatible.[1] Warning: If the amine was used as a scavenger, ensure no active alkyl halides remain, or quaternary ammonium salts may precipitate and clog waste lines.[1][2]

Step 3: Quenching (If Oxidizers Present) If the waste stream contains oxidizers (e.g., peroxides, permanganate), you must reduce them before adding the amine waste to the main drum.[1][2]

  • Protocol: Treat the mixture with aqueous Sodium Thiosulfate or Sodium Bisulfite until starch-iodide paper tests negative.[1][2]

  • Reasoning: Amines react with oxidizers to form N-oxides or nitro compounds, which can be shock-sensitive explosives upon drying.[1][2]

Emergency Spill Response

In the event of a spill of the liquid free base:

  • Evacuate & Ventilate: The free base is volatile. Clear the area.

  • PPE: Wear a full-face respirator with organic vapor cartridges (OV/AG), nitrile gloves (double gloved), and a lab coat.[1]

  • Neutralization: Do NOT use strong acids.

    • Apply a dry absorbent (Vermiculite or commercial "Basic Spill Kit").[1]

    • If a liquid neutralizer is required, use a dilute solution of Citric Acid (5%) to convert the volatile amine to a non-volatile citrate salt.[1]

  • Disposal: Scoop the resulting sludge into a container labeled "Hazardous Waste - Corrosive Debris."

Regulatory Compliance (USA - RCRA)[1][2]

Proper classification ensures legal compliance. This compound is not a P- or U-listed waste by name, so it is classified by characteristic .[1][2]

Waste CodeDescriptionTrigger Condition
D001 Ignitability Flash point < 60°C (140°F).[1][2] Applicable if the free base is in organic solvent.
D002 Corrosivity Aqueous pH ≥ 12.[1][2]5. Applicable to the free base or basic aqueous extractions.
D003 Reactivity Only applicable if mixed with destabilizing agents (e.g., strong oxidizers) creating potential for detonation.[1][2]

Transportation (DOT):

  • Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s.[1][2] (this compound)[1][2][3]

  • UN Number: UN 2735

  • Hazard Class: 8 (Corrosive)[1]

  • Packing Group: II or III (depending on corrosivity testing)[1]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 548835, Spiro[2.4]heptan-5-one (Precursor data). Retrieved from [Link][1][2]

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][2][4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][1][2][5]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] Retrieved from [Link][1][2]

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